Product packaging for l-Gatifloxacin-d4(Cat. No.:)

l-Gatifloxacin-d4

Cat. No.: B12370853
M. Wt: 379.4 g/mol
InChI Key: XUBOMFCQGDBHNK-RRUSYNGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

l-Gatifloxacin-d4 (CAS 1190043-25-4) is a stable, isotope-labeled analog of Gatifloxacin, where four hydrogen atoms have been replaced by deuterium. This modification makes it an indispensable Internal Standard for the precise quantification of Gatifloxacin in biological matrices using advanced analytical techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Its primary research value lies in pharmacokinetic and metabolic studies, where it allows scientists to accurately track and quantify the parent compound's absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving the accuracy and reliability of analytical data. Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of two bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This dual action disrupts bacterial DNA synthesis, leading to bactericidal effects. The deuterated form, this compound, is chemically identical to the non-labeled compound but can be distinguished by mass spectrometry due to its higher molecular weight of 379.42 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Chemical Data: Molecular Formula: C19H18D4FN3O4 ; Molecular Weight: 379.42 g/mol ; CAS Number: 1190043-25-4 . The compound is typically supplied as a solid powder and should be stored at -20°C for long-term stability . Researchers can utilize various solvent systems, including DMSO, for preparing stock and working solutions for their experiments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O4 B12370853 l-Gatifloxacin-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22FN3O4

Molecular Weight

379.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2

InChI Key

XUBOMFCQGDBHNK-RRUSYNGWSA-N

Isomeric SMILES

[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H]

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of l-Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathway, experimental protocols, and the critical isotopic labeling process.

Introduction

l-Gatifloxacin is a potent antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria. The introduction of deuterium atoms into drug molecules, a process known as isotopic labeling, is a critical strategy in drug metabolism and pharmacokinetic (DMPK) studies. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays by mass spectrometry due to its distinct mass, while retaining similar physicochemical properties to the parent drug. The chemical name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid[1].

Synthetic Pathway and Isotopic Labeling

The synthesis of this compound follows a convergent synthetic strategy, mirroring the established routes for unlabeled Gatifloxacin. The key step involves the nucleophilic substitution of a fluorine atom on the quinoline core with the isotopically labeled 2,2,5,5-tetradeuterio-3-methylpiperazine.

Synthesis of the Deuterated Intermediate: 2,2,5,5-tetradeuterio-3-methylpiperazine

The critical deuterated reagent, 2,2,5,5-tetradeuterio-3-methylpiperazine, is not readily commercially available and must be synthesized. A plausible synthetic route involves the reduction of a suitable precursor, such as a 3-methylpiperazine-2,5-dione, with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄). This approach ensures the specific incorporation of four deuterium atoms at the desired positions.

Final Condensation Step

The final step in the synthesis of this compound is the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the deuterated piperazine derivative. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature.

Experimental Protocols

While a specific, published experimental protocol for this compound is not available, the following procedure is a well-established method for the synthesis of unlabeled Gatifloxacin and is directly adaptable for the synthesis of the deuterated analog by substituting 2-methylpiperazine with 2,2,5,5-tetradeuterio-3-methylpiperazine.

Synthesis of this compound

Materials and Reagents:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

  • 2,2,5,5-tetradeuterio-3-methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Acetonitrile

Procedure:

  • Under a nitrogen atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent) and 2,2,5,5-tetradeuterio-3-methylpiperazine (2.1 equivalents) in DMSO.

  • Heat the reaction mixture to 55°C and maintain for 24 hours, with continuous stirring.

  • After 24 hours, add toluene to the reaction mixture.

  • Cool the mixture to 5°C and allow it to stir at this temperature overnight.

  • Filter the resulting precipitate under vacuum.

  • Wash the collected solid with acetonitrile and then with water.

  • Dry the product under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound1190043-25-4C₁₉H₁₈D₄FN₃O₄379.42

Table 1: Physicochemical Properties of this compound[1]

Parameter Value Reference
Purity >95% (HPLC)Commercial Product Data[1]
Typical Yield (for unlabeled Gatifloxacin) 66-76%Published Synthetic Protocols[2][3]
Isotopic Purity >98% (Expected)-

Table 2: Synthesis and Purity Data

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of this compound.

Synthesis_Workflow cluster_intermediate Synthesis of Deuterated Intermediate cluster_final_product Final Product Synthesis precursor 3-Methylpiperazine-2,5-dione deuterated_intermediate 2,2,5,5-tetradeuterio-3-methylpiperazine precursor->deuterated_intermediate Reduction deuterating_agent LiAlD4 deuterating_agent->deuterated_intermediate final_product This compound deuterated_intermediate->final_product quinoline_core 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid quinoline_core->final_product Condensation

A diagram illustrating the overall synthetic workflow for this compound.

Logical_Relationship start Starting Materials intermediate_synthesis Synthesis of Deuterated Piperazine start->intermediate_synthesis final_condensation Condensation Reaction start->final_condensation intermediate_synthesis->final_condensation purification Purification final_condensation->purification final_product This compound purification->final_product

A flowchart depicting the logical progression of the synthesis process.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of l-Gatifloxacin-d4, a deuterated isotopologue of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and mechanistic insights.

Core Physical and Chemical Data

The incorporation of deuterium in this compound provides a valuable tool for various research applications, including metabolic profiling and pharmacokinetic studies, due to its distinct mass. While extensive experimental data for the deuterated form is not broadly available, the following tables summarize the known properties of this compound and its non-deuterated counterpart, l-Gatifloxacin, for comparative analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid
Molecular Formula C₁₉H₁₈D₄FN₃O₄
Molecular Weight 379.42 g/mol
CAS Number 1190043-25-4
Melting Point 175-177 °C
Appearance White to off-white solid

Table 2: Physical and Chemical Properties of l-Gatifloxacin (Non-deuterated)

PropertyValueSource
Molecular Formula C₁₉H₂₂FN₃O₄[1]
Molecular Weight 375.39 g/mol [2]
Melting Point 182-185 °C[1]
Boiling Point 607.8 ± 55.0 °C (Predicted)[2]
Density 1.386 ± 0.06 g/cm³ (Predicted)[2]
pKa (Strongest Acidic) 5.49
pKa (Strongest Basic) 8.82
Solubility in DMSO ~1 mg/mL
Solubility in DMF ~10 mg/mL
Aqueous Solubility Sparingly soluble in aqueous buffers; 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2)

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The following diagram illustrates the inhibitory action of Gatifloxacin on these key cellular processes.

Gatifloxacin_Mechanism_of_Action Mechanism of Action of Gatifloxacin cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase Supercoiling Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Allows replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV Topoisomerase IV Daughter_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Topoisomerase_IV->Cell_Death Replication_Fork->Topoisomerase_IV Decatenation Gatifloxacin Gatifloxacin Gatifloxacin->DNA_Gyrase Inhibition Gatifloxacin->Topoisomerase_IV Inhibition

Caption: Gatifloxacin's inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analytical characterization of Gatifloxacin, which can be adapted for this compound.

Synthesis of Gatifloxacin

A common synthetic route for Gatifloxacin involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent, such as DMSO.

Synthesis_Workflow Start Starting Materials: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid 2-methylpiperazine DMSO Reaction Reaction Mixture: Suspend reactants in DMSO under an inert atmosphere (e.g., Nitrogen). Start->Reaction Heating Heating: Heat the mixture to 55-70°C for approximately 24 hours. Reaction->Heating Cooling Cooling & Precipitation: Cool the reaction mixture to around 5°C to facilitate precipitation of the product. Heating->Cooling Isolation Isolation: Filter the suspension to isolate the crude Gatifloxacin. Cooling->Isolation Drying Drying: Dry the isolated solid under vacuum. Isolation->Drying End Crude Gatifloxacin Drying->End

References

Solubility and Stability of L-Gatifloxacin-d4 in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of L-Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The data presented is primarily based on studies of Gatifloxacin, with the reasonable scientific assumption that the deuterated form exhibits comparable physicochemical properties. This document is intended to serve as a valuable resource for professionals in drug development and research, offering critical data for formulation, analytical method development, and stability-indicating assays.

Core Executive Summary

This compound, as with its non-deuterated counterpart, demonstrates varied solubility across a range of solvents. It is sparingly soluble in aqueous buffers but shows enhanced solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The solubility is pH-dependent, a crucial factor for consideration in formulation development.[2] Stability studies reveal that this compound is susceptible to degradation under certain conditions, including exposure to light and hydrolysis at low pH.[3][4] Optimal stability in aqueous solutions is observed around pH 6.0.[3]

Solubility Data

The solubility of a drug substance is a critical parameter that influences its bioavailability and the feasibility of various dosage forms. The following tables summarize the quantitative solubility data for Gatifloxacin in a variety of solvents.

Table 1: Solubility of Gatifloxacin in Organic Solvents

SolventSolubility (mg/mL)Solubility (mole fraction, x 10³) at 298.15 K
Dimethylformamide (DMF)~105.657
Dimethyl sulfoxide (DMSO)~1-
Ethyl Acetate-6.789
Butanone-3.488
Acetonitrile-2.811
n-Butanol-2.246
Acetone-1.766
1,4-Dioxane-1.288
n-Propanol-0.922
EthanolSlightly soluble0.698
Methanol-0.531
Isopropanol-0.401
Toluene-0.261
Acetic AcidFreely soluble-
Oleic Acid155.0 ± 0.3 mg/mL-
Precirol® ATO 580.0 ± 1.3 mg/g-
Geleol™53.0 ± 1.6 mg/g-

Table 2: Solubility of Gatifloxacin in Aqueous Systems

Solvent SystemSolubility
WaterSlightly soluble, pH-dependent
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL
Aqueous BuffersSparingly soluble
At pH 460 mg/mL

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy. Gatifloxacin has been shown to degrade under specific environmental conditions.

Table 3: Stability of Gatifloxacin under Various Conditions

ConditionObservation
pH Undergoes hydrolysis at low pH. Optimum stability is at pH 6.0.
Light Exposure Significant degradation occurs upon exposure to light. A 10% loss of potency was observed after 10 months of light exposure at room temperature.
Aqueous Solution It is recommended not to store aqueous solutions for more than one day.
Buffers The type of buffer significantly affects the rate of hydrolysis, especially at low pH. Phosphate buffer provides optimal stability. The rate of hydrolysis increases with an increase in the concentration of the phosphate buffer.
Ionic Strength The rate of hydrolysis increases as the ionic strength of the solution increases.
Temperature In a solid state, it is stable for at least 4 years when stored at -20°C.
Forced Degradation Gatifloxacin degrades under acidic, basic, oxidative, and photolytic stress conditions.

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new analytical methods.

Protocol 1: Determination of Equilibrium Solubility

This protocol is based on the isothermal saturation method.

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or as a mole fraction.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound.

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is typically employed. The mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) at a specific ratio and pH.

  • Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. Working standard solutions are prepared by diluting the stock solution with the mobile phase. Samples from stability studies are diluted to fall within the calibration range.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound is subjected to stress conditions, including:

    • Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at an elevated temperature.

    • Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Exposure of the solid drug to dry heat.

    • Photolytic Degradation: Exposure of the drug solution to UV light.

  • Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.

  • Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_data Data Analysis S1 Add excess this compound to solvent S2 Equilibrate at constant temperature S1->S2 S3 Filter to remove undissolved solid S2->S3 S4 Quantify concentration by HPLC S3->S4 D1 Calculate solubility values S4->D1 T1 Prepare this compound solution T2 Subject to stress conditions (pH, light, temp) T1->T2 T3 Analyze by stability-indicating HPLC T2->T3 T4 Identify and quantify degradants T3->T4 D2 Determine degradation kinetics T4->D2

Caption: Workflow for solubility and stability analysis.

Degradation Pathways of Gatifloxacin

G cluster_degradation Degradation Pathways Gatifloxacin Gatifloxacin P1 Piperazine Ring Cleavage Gatifloxacin->P1 P2 Defluorination Gatifloxacin->P2 P3 Hydroxylation Gatifloxacin->P3 P4 Piperazine Ring Hydroxylation Gatifloxacin->P4 P5 Decarboxylation Gatifloxacin->P5

Caption: Key degradation pathways for Gatifloxacin.

References

commercial suppliers and availability of l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Commercial Availability, and Technical Application of L-Gatifloxacin-d4 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the commercial availability of this compound, a deuterated isotopologue of the fluoroquinolone antibiotic Gatifloxacin. This guide is intended for research scientists and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The availability of the compound can vary, with some suppliers offering it from stock while others provide it on a custom synthesis basis. It is primarily intended for research use only and not for diagnostic or therapeutic purposes.[1] The table below summarizes the key information from prominent suppliers.

SupplierProduct NameCAS NumberAvailabilityNotes
Santa Cruz Biotechnology Gatifloxacin-d41190043-25-4InquireFor Research Use Only.[1]
Simson Pharma Limited Gatifloxacin-D41190043-25-4Custom SynthesisAccompanied by a Certificate of Analysis.[2]
MedChemExpress Gatifloxacin-d41190043-25-4InquireAvailable as a solid.[3]
LGC Standards Gatifloxacin-d41190043-25-4InquirePurity reported as >95% by HPLC.[2]
BOC Sciences Gatifloxacin-[d4]1190043-25-4InquireIsotope labelled compound of Gatifloxacin.
Nanjing Shizhou Biology Technology Co.,Ltd Gatifloxacin-d4 HClNot SpecifiedInquireAvailable in 1mg, 5mg packages with 95% purity.
Shanghai Saikerui Biotechnology Co. , Ltd. Gatifloxacin-d4 HClNot SpecifiedInquireAvailable in 1mg, 5mg, 10mg packages with 98+% purity.

Technical Data

This compound is a stable isotope-labeled version of Gatifloxacin, with four deuterium atoms incorporated into the 3-methylpiperazinyl moiety. This labeling makes it an ideal internal standard for quantitative analysis of Gatifloxacin by mass spectrometry, as it is chemically identical to the analyte but has a distinct mass.

ParameterValueSource
Molecular Formula C₁₉H₁₈D₄FN₃O₄
Molecular Weight 379.42 g/mol
CAS Number 1190043-25-4
Chemical Purity >95% (HPLC)
Isotopic Purity >95% (Typically stated on Certificate of Analysis)
Appearance White to off-white solid
Storage -20°C

Note: Detailed information regarding purity, isotopic enrichment, and lot-specific data is provided in the Certificate of Analysis (CoA) from the supplier.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Gatifloxacin in biological matrices. The following is a representative protocol synthesized from established methods for fluoroquinolone analysis.

Objective: To determine the concentration of Gatifloxacin in human plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in a suitable solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution to create calibration standards. Prepare a working solution of the IS at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor to product ion transitions for both Gatifloxacin and this compound.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Gatifloxacin to the IS against the concentration of the calibration standards.

  • Determine the concentration of Gatifloxacin in the plasma samples from the calibration curve.

Visualizations

Procurement and Utilization Workflow

The following diagram illustrates the typical workflow for acquiring and utilizing this compound in a research setting.

cluster_procurement Procurement cluster_utilization Utilization Identify Suppliers Identify Suppliers Request Quotation Request Quotation Identify Suppliers->Request Quotation Evaluate CoA Evaluate CoA Request Quotation->Evaluate CoA Place Order Place Order Evaluate CoA->Place Order Receive & Log Receive & Log Place Order->Receive & Log Prepare Stock Solution Prepare Stock Solution Receive & Log->Prepare Stock Solution Method Development Method Development Prepare Stock Solution->Method Development Sample Analysis Sample Analysis Method Development->Sample Analysis Data Processing Data Processing Sample Analysis->Data Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Matrix (Plasma) Biological Matrix (Plasma) Spike IS (this compound) Spike IS (this compound) Biological Matrix (Plasma)->Spike IS (this compound) Extraction Extraction Spike IS (this compound)->Extraction LC Separation LC Separation Extraction->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Peak Area Ratio Peak Area Ratio MS Detection (MRM)->Peak Area Ratio Quantification Quantification Peak Area Ratio->Quantification

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity and specificity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the integrity of quantitative data. To mitigate these challenges, the use of internal standards is a well-established practice, and among the various types, deuterated standards have emerged as the gold standard. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and best practices for the use of deuterated standards in mass spectrometry.

The Fundamental Principle: Why Deuterated Standards Excel

A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). The core principle behind its efficacy lies in its near-identical physicochemical properties to the analyte of interest.[1] This chemical similarity ensures that the deuterated standard behaves almost identically to the analyte during every step of the analytical workflow, from extraction and chromatography to ionization in the mass spectrometer.[1][2]

Despite this chemical resemblance, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio effectively normalizes for variations, leading to significantly more accurate and precise quantification.[3]

Quantitative Performance: A Data-Driven Comparison

The superiority of deuterated internal standards over other types, such as structural analogs, is not merely theoretical. The following tables summarize the quantitative performance improvements observed when employing deuterated standards.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Structural Analog Internal Standards

AnalyteInternal Standard TypeConcentration LevelAccuracy (%)Precision (%RSD)
Drug X Deuterated (Drug X-d4) Low QC 102.3 3.1
Mid QC 98.9 2.5
High QC 101.5 2.8
Structural Analog Low QC 115.8 12.4
Mid QC 109.2 9.8
High QC 112.7 11.5

Data is representative and compiled from principles described in referenced literature.

Table 2: Impact of Internal Standard Choice on Matrix Effect Compensation

AnalyteInternal StandardMatrixMatrix Effect (%)%RSD of Matrix Effect
Pesticide Y None Cannabis Flower 65.2 25.7
Structural Analog Cannabis Flower 85.1 15.3
Deuterated (Pesticide Y-d3) Cannabis Flower 98.7 4.2

The Kinetic Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze C-H bond cleavage, the KIE can be significant.

This effect can be leveraged in drug development to improve a drug's metabolic stability, potentially leading to a longer half-life and reduced dosing frequency. However, when using a deuterated standard for quantification, a significant KIE can be a drawback if it leads to different metabolic stability between the analyte and the standard in biological samples.

Table 3: Examples of Deuterium Kinetic Isotope Effects in P450-Mediated Reactions

SubstrateP450 IsoformReactionKIE (kH/kD)
N,N-DimethylphentermineCYP2B4N-Demethylation1.6 - 2.0
Morphine-N-DemethylationLow (≤ 2)
Substituted Aryls-Aryl Hydroxylation0.95 - 1.27

Synthesis of Deuterated Standards

The preparation of high-purity deuterated standards is a critical step. Several synthetic strategies are employed, each with its advantages and limitations.

  • Direct H/D Exchange: This method involves the exchange of protons with a deuterium source, such as deuterium oxide (D₂O), often catalyzed by an acid, base, or a metal catalyst.

  • Reduction with Deuterated Reagents: The use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at specific positions.

  • Catalytic Deuteration: This involves the use of deuterium gas (D₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce double or triple bonds, thereby incorporating deuterium.

  • Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated allows for precise control over the location of the deuterium labels.

Experimental Protocols

The successful implementation of deuterated standards requires rigorous and well-documented experimental procedures.

General Protocol for LC-MS/MS Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a known concentration) to each sample, calibrator, and quality control, except for the blank matrix.

  • Vortexing: Vortex each tube for 10-15 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to each tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Key Experiments for Bioanalytical Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following are key validation experiments:

  • Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

  • Matrix Effect: Evaluate the effect of co-eluting matrix components on the ionization of the analyte and the internal standard.

  • Recovery: Measure the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the Graphviz DOT language, illustrate key workflows and decision-making processes related to the use of deuterated standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction / Cleanup Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition LCMS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G start Start: Need Internal Standard? is_available Deuterated IS Commercially Available? start->is_available use_deuterated Use Deuterated IS is_available->use_deuterated Yes synthesize Synthesize Deuterated IS? is_available->synthesize No consider_analog Consider Structural Analog IS synthesize->consider_analog No synthesis_feasible Synthesis Feasible? (Cost/Time) synthesize->synthesis_feasible Yes validate_analog Thoroughly Validate Analog IS Performance consider_analog->validate_analog synthesis_feasible->use_deuterated Yes synthesis_feasible->consider_analog No

Caption: Decision tree for selecting an appropriate internal standard.

G Protein Protein in H2O Buffer Dilute Dilute in D2O Buffer (Initiate Exchange) Protein->Dilute Incubate Incubate for Various Time Points Dilute->Incubate Quench Quench Exchange (Low pH & Temp) Incubate->Quench Digest Proteolytic Digestion (e.g., Pepsin) Quench->Digest LCMS LC-MS Analysis of Peptides Digest->LCMS MassShift Measure Mass Shift of Peptides LCMS->MassShift DeuteriumUptake Calculate Deuterium Uptake MassShift->DeuteriumUptake Conformation Infer Protein Conformation/Dynamics DeuteriumUptake->Conformation

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Conclusion

Deuterated internal standards are an indispensable component of modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. While considerations such as the potential for isotopic effects and the cost of synthesis must be taken into account, the benefits of using deuterated standards in terms of data quality and reliability are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating robust and defensible quantitative data.

References

l-Gatifloxacin-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with l-Gatifloxacin-d4. It provides core information on its chemical properties, alongside its unlabeled counterpart, Gatifloxacin, and outlines relevant experimental methodologies.

Core Compound Identification

This compound is the deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of four deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies.

Physicochemical Properties

The key identifiers and molecular properties of this compound and Gatifloxacin are summarized below for easy comparison.

PropertyThis compoundGatifloxacin
CAS Number 1190043-25-4112811-59-3
Molecular Formula C₁₉H₁₈D₄FN₃O₄C₁₉H₂₂FN₃O₄
Molecular Weight 379.42 g/mol 375.39 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Synonyms [2H4]-Gatifloxacin, Gatifloxacin-d4Tequin, Zymar, Gatiflo
Appearance White to Off-White SolidWhite to pale yellow crystalline powder
Melting Point Not specified182-185 °C
Solubility pH dependentpH dependent

Mechanism of Action

Gatifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][3] The inhibition of these enzymes leads to the disruption of the superhelical structure of bacterial DNA, ultimately resulting in cell death. Gatifloxacin possesses a high affinity for bacterial DNA gyrase, approximately 100 times greater than for its mammalian counterpart, which contributes to its selective toxicity.

cluster_drug Gatifloxacin cluster_bacterium Bacterial Cell Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of action of Gatifloxacin.

Experimental Protocols

Synthesis of Gatifloxacin

While the specific protocol for this compound is proprietary to manufacturers of stable isotope-labeled compounds, the synthesis of the parent compound, Gatifloxacin, is well-documented. A common synthetic route involves the nucleophilic substitution of 2-methylpiperazine onto a quinolone core.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

  • 2-methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Acetonitrile

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 2-methylpiperazine in DMSO.

  • Heat the mixture to approximately 55°C.

  • Add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid to the heated mixture in portions over several hours.

  • Maintain the reaction at 55°C for approximately 24 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture.

  • Add water to precipitate the crude Gatifloxacin.

  • Further cool the mixture to facilitate complete precipitation.

  • Filter the resulting solid and wash with acetonitrile.

  • Dry the product under a vacuum to yield Gatifloxacin.

Further purification can be achieved by recrystallization from a suitable solvent like methanol to obtain high-purity Gatifloxacin.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate buffer

  • Orthophosphoric acid

  • Purified water

Chromatographic Conditions:

  • Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (e.g., 75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.

  • Column Temperature: Ambient (e.g., 25 ± 2 °C).

  • Injection Volume: As required by the specific assay.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of Gatifloxacin reference standard and dissolve it in the mobile phase to achieve a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve over a suitable concentration range (e.g., 4.0–40 µg/mL).

  • Sample Preparation: Extract the drug from the formulation (e.g., tablets, eye drops) using the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Gatifloxacin Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Prepare Sample (e.g., Dissolve Tablet) Dissolve_Sample Dissolve/Extract in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standards (Calibration Curve) Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 293 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Workflow for HPLC analysis of Gatifloxacin.

Applications in Research

This compound is primarily used as an internal standard in analytical and bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Gatifloxacin in biological matrices like plasma and tissue samples. Its use is critical for pharmacokinetic, drug metabolism, and bioequivalence studies, where precise measurement of the parent drug is essential.

References

The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pursuit of enhanced therapeutic profiles is a constant endeavor. A key strategy that has gained significant traction is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules. This "deuterium switch" is a subtle yet powerful modification that can profoundly alter a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy.[1][2]

The foundational principle behind this strategy is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step proceed more slowly.[3][4] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the metabolic degradation of a drug can be attenuated. This can result in a longer drug half-life, increased systemic exposure, the potential for lower or less frequent dosing, and a reduction in the formation of toxic metabolites.[2]

The first deuterated drug to receive FDA approval, deutetrabenazine, in 2017, marked a significant milestone, validating this approach. This was followed by other approvals, including deucravacitinib, underscoring the growing importance of this strategy in pharmaceutical development. This technical guide provides an in-depth overview of the applications of deuterated compounds in pharmaceutical research, detailing the underlying principles, quantitative comparisons of pharmacokinetic data, detailed experimental protocols, and the impact on metabolic and signaling pathways.

Core Principles and Advantages of Deuteration

The substitution of hydrogen with deuterium offers a multitude of advantages in drug design, primarily stemming from the kinetic isotope effect.

  • Improved Metabolic Stability: By slowing the rate of metabolism, particularly cytochrome P450 (CYP) enzyme-mediated oxidation, deuteration can significantly increase a drug's half-life (t½) and mean residence time (MRT).

  • Enhanced Pharmacokinetic Profile: The increased metabolic stability translates to higher plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve - AUC). This can lead to a more favorable dosing regimen, improving patient compliance.

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting." This can be leveraged to reduce the formation of undesirable or toxic metabolites, thereby improving the safety profile of a drug.

  • Increased Therapeutic Efficacy: A more stable and prolonged exposure to the active form of a drug can lead to improved therapeutic outcomes.

  • Stabilization of Chiral Centers: Deuteration can be employed to enhance the stability of stereogenic centers in chiral drugs, preventing their interconversion and ensuring the desired therapeutic effect of a specific enantiomer.

Quantitative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Compounds

The impact of deuteration on pharmacokinetics is best illustrated through a quantitative comparison of key parameters. The following tables summarize data from clinical and preclinical studies for several deuterated drugs and their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single Dose)

ParameterDeutetrabenazine (d6-Tetrabenazine)TetrabenazineFold Change
Total Active Metabolites (α+β-HTBZ)
Cmax (ng/mL)~25~40~0.63
AUC₀-∞ (ng·h/mL)~500~250~2.0
t½ (h)~9-11~4-8~2.0
α-HTBZ
Cmax (ng/mL)~12~15~0.8
AUC₀-∞ (ng·h/mL)~250~120~2.1
t½ (h)~9~5~1.8
β-HTBZ
Cmax (ng/mL)~13~25~0.52
AUC₀-∞ (ng·h/mL)~250~130~1.9
t½ (h)~11~7~1.6

Table 2: Comparative Pharmacokinetic Parameters of Deucravacitinib (Deuterated) vs. a Non-Deuterated Analog

ParameterDeucravacitinibNon-Deuterated Analog
Single Dose (Healthy Chinese Subjects)
Cmax (ng/mL)45 (at 6 mg)Not directly compared in this study
AUC₀-τ (ng·h/mL)473 (at 6 mg)Not directly compared in this study
t½ (h)~10Not directly compared in this study
In Vitro Metabolism (Human Liver Microsomes)
Formation of M11 (Oxidative Metabolite)Lower rateHigher rate
Formation of M12 (N-demethylated Metabolite)Not detectableFormed at a higher rate

Table 3: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice (Single IV Dose)

Parameterd9-MethadoneMethadoneFold Change
Cmax (ng/mL)~1,100~250~4.4
AUC₀-₈h (ng·h/mL)~1,900~330~5.7
Clearance (L/h/kg)0.9 ± 0.34.7 ± 0.8~0.19
Brain-to-Plasma Ratio0.35 ± 0.122.05 ± 0.62~0.17

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of deuterated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

  • Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compounds (known to be metabolized by Phase I enzymes)

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the test compound working solutions and positive control to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquots to wells containing the cold quenching solution.

  • Sample Processing and Analysis:

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

    • Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of a test compound and its deuterated analog following oral administration.

Materials:

  • Male Sprague Dawley rats or CD-1 mice

  • Test compound and its deuterated analog formulated for oral administration

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Freezer for plasma storage (-80°C)

  • LC-MS/MS system

Procedure:

  • Dosing and Sampling:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of animals. A crossover design with an adequate washout period can also be used.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation:

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in plasma.

    • Use a deuterated analog as the internal standard.

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

    • Statistically compare the pharmacokinetic parameters between the two groups.

Signaling and Metabolic Pathways

The strategic placement of deuterium can significantly alter metabolic pathways and, consequently, the downstream signaling events.

Metabolic Pathway of Tetrabenazine

Tetrabenazine is extensively metabolized by carbonyl reductases to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are then further metabolized, primarily by the CYP2D6 enzyme, to less active O-demethylated metabolites. The deuteration of the two methoxy groups in deutetrabenazine slows down the CYP2D6-mediated O-demethylation, leading to a longer half-life of the active metabolites.

G cluster_tetrabenazine Tetrabenazine Metabolism cluster_deutetrabenazine Deutetrabenazine Metabolism Tetrabenazine Tetrabenazine alpha_HTBZ α-HTBZ Tetrabenazine->alpha_HTBZ Carbonyl Reductase beta_HTBZ β-HTBZ Tetrabenazine->beta_HTBZ Carbonyl Reductase O_demethylated_metabolites O-demethylated Metabolites alpha_HTBZ->O_demethylated_metabolites CYP2D6 beta_HTBZ->O_demethylated_metabolites CYP2D6 Deutetrabenazine Deutetrabenazine (d6-Tetrabenazine) d_alpha_HTBZ d6-α-HTBZ Deutetrabenazine->d_alpha_HTBZ Carbonyl Reductase d_beta_HTBZ d6-β-HTBZ Deutetrabenazine->d_beta_HTBZ Carbonyl Reductase d_O_demethylated_metabolites d6-O-demethylated Metabolites d_alpha_HTBZ->d_O_demethylated_metabolites CYP2D6 (Slower) d_beta_HTBZ->d_O_demethylated_metabolites CYP2D6 (Slower) G cluster_pathway TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 recruits JAK2 JAK2 Receptor->JAK2 recruits STAT STAT TYK2->STAT phosphorylate JAK2->STAT phosphorylate pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Pro-inflammatory) Nucleus->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 inhibits G cluster_synthesis Synthetic Strategies for Deuteration Start Starting Material / API HDE Hydrogen-Deuterium Exchange (HDE) Start->HDE Reductive_Deuteration Reductive Deuteration (e.g., with D2) Start->Reductive_Deuteration Dehalogenation Dehalogenation-Deuteration Start->Dehalogenation Deuterated_Precursor Deuterated Precursor (e.g., CD3I) Deuterated_Product Deuterated Product Deuterated_Precursor->Deuterated_Product Incorporation HDE->Deuterated_Product Reductive_Deuteration->Deuterated_Product Dehalogenation->Deuterated_Product

References

Methodological & Application

Application Note: High-Throughput Analysis of Gatifloxacin in Human Plasma Using L-Gatifloxacin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gatifloxacin in human plasma. The method utilizes L-Gatifloxacin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Gatifloxacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Gatifloxacin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Gatifloxacin reference standard

  • This compound (CAS: 1190043-25-4)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Gatifloxacin in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

  • Prepare working standard solutions of Gatifloxacin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for the calibration curve.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the Gatifloxacin working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature550°C
Ion Source Gas 155 psi
Ion Source Gas 260 psi

Multiple Reaction Monitoring (MRM) Transitions:

Based on the known molecular weights and common fragmentation patterns of fluoroquinolones, the following MRM transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gatifloxacin376.2332.225
261.135
This compound380.2336.225
265.135

Note: The optimal collision energies should be determined empirically on the specific instrument being used.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low3< 10< 1095 - 10595 - 105
Medium75< 10< 1098 - 10298 - 102
High750< 8< 897 - 10397 - 103

Recovery:

The extraction recovery of Gatifloxacin and this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteRecovery (%)
Gatifloxacin> 85
This compound> 85

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Gatifloxacin in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for high-throughput bioanalysis in clinical and research settings.

Visualizations

Gatifloxacin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject into LC System s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the LC-MS/MS analysis of Gatifloxacin.

Gatifloxacin_Fragmentation cluster_IS This compound Fragmentation Gatifloxacin Gatifloxacin (m/z 376.2) Fragment1 [M+H-CO2]+ (m/z 332.2) Gatifloxacin->Fragment1 Loss of CO2 Fragment2 [M+H-Piperazine ring fragment]+ (m/z 261.1) Gatifloxacin->Fragment2 Cleavage of piperazine ring Gatifloxacin_d4 This compound (m/z 380.2) Fragment1_d4 [M+H-CO2]+ (m/z 336.2) Gatifloxacin_d4->Fragment1_d4 Loss of CO2 Fragment2_d4 [M+H-Piperazine ring fragment]+ (m/z 265.1) Gatifloxacin_d4->Fragment2_d4 Cleavage of piperazine ring

Caption: Proposed fragmentation pathway for Gatifloxacin and this compound.

Application Notes and Protocols for the Bioanalytical Method of Gatifloxacin using l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] To accurately determine its concentration in biological matrices for pharmacokinetic studies, a robust and reliable bioanalytical method is essential. This document outlines a detailed protocol for the quantification of Gatifloxacin in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, l-Gatifloxacin-d4, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[2]

Experimental Protocols

Preparation of Solutions

1.1. Stock Solutions:

  • Prepare primary stock solutions of Gatifloxacin and this compound in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.

  • Store the stock solutions at 2-8°C in amber-colored vials to prevent photodegradation.

1.2. Working Standard Solutions:

  • Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for spiking into plasma to form the calibration curve.

1.3. Internal Standard (IS) Working Solution:

  • Dilute the this compound stock solution with a 50:50 (v/v) methanol/water mixture to a final concentration of 1 µg/mL. This concentration should be appropriate for the expected analyte levels.[2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for at least 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography:

  • Column: A reverse-phase C18 column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.2% formic acid in water (A) and methanol (B) can be employed.

  • Flow Rate: A flow rate of 0.65 mL/min is recommended.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.

3.2. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions (Proposed):

    • Gatifloxacin: Precursor ion (Q1) m/z 376.2 → Product ion (Q3) m/z 332.2

    • This compound: Precursor ion (Q1) m/z 380.2 → Product ion (Q3) m/z 336.2

Quantitative Data Summary

The following tables summarize the expected validation parameters for the bioanalytical method of Gatifloxacin.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1.56 - 400 ng/mL
Correlation Coefficient (r²)> 0.99
Weighting Factor1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1.56< 15%< 15%± 20%
Low Quality Control (LQC)5< 15%< 15%± 15%
Medium Quality Control (MQC)150< 15%< 15%± 15%
High Quality Control (HQC)350< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Gatifloxacin85 - 115%85 - 115%
This compound85 - 115%85 - 115%

Table 4: Detection and Quantification Limits

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Lower Limit of Quantification (LLOQ)1.56

Visualization of Experimental Workflow

Gatifloxacin_Bioanalysis_Workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_sol Stock Solutions (Gatifloxacin & this compound) work_std Working Standards (Calibration Curve) stock_sol->work_std Serial Dilution is_work_sol Internal Standard Working Solution stock_sol->is_work_sol Dilution plasma_sample Plasma Sample (100 µL) work_std->plasma_sample Spiking for CC add_is Add Internal Standard (20 µL) is_work_sol->add_is plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile, 300 µL) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chrom_sep Chromatographic Separation (C18) injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve concentration_calc Concentration Calculation cal_curve->concentration_calc

Caption: Workflow for the bioanalytical method of Gatifloxacin in plasma.

References

Application Note: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS using l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gatifloxacin in human plasma. The use of a stable isotope-labeled internal standard, l-Gatifloxacin-d4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. Accurate measurement of its concentration in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This method utilizes protein precipitation for sample preparation, followed by rapid and selective analysis using LC-MS/MS.

Experimental Workflow

Experimental Workflow for Gatifloxacin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with this compound (IS) plasma->is_spike Add IS precipitation Protein Precipitation (e.g., with Methanol) is_spike->precipitation Vortex centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution injection Inject into LC-MS/MS dilution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Gatifloxacin calibration->quantification

Caption: Workflow for Gatifloxacin analysis in plasma.

Protocols

Materials and Reagents
  • Gatifloxacin reference standard

  • This compound (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions
  • Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with ultrapure water as needed.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Gatifloxacin: m/z 376.2 → 261.0this compound: m/z 380.2 → 265.0
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 9 L/min

Method Validation Data

The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve

ParameterResult
Linearity Range 2 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Weighting 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ2< 15< 1585 - 115
Low6< 10< 1090 - 110
Medium100< 10< 1090 - 110
High400< 10< 1090 - 110

Data presented are representative and may vary between laboratories.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Gatifloxacin> 85%90 - 110%
This compound> 85%90 - 110%

Logical Relationship of Method Components

Method Component Relationships cluster_analyte Analytes cluster_matrix Biological Matrix cluster_technique Analytical Technique cluster_outcome Outcome Gatifloxacin Gatifloxacin LC Liquid Chromatography Gatifloxacin->LC Separated by IS This compound IS->LC Separated by Plasma Plasma Plasma->LC Injected into MSMS Tandem Mass Spectrometry LC->MSMS Introduced into Quantification Quantification MSMS->Quantification Data for

Caption: Inter-relationship of analytical components.

Conclusion

This LC-MS/MS method provides a robust and reliable approach for the quantification of Gatifloxacin in human plasma. The use of a deuterated internal standard minimizes potential variability and ensures high-quality data suitable for clinical and research applications.

References

Application Notes and Protocols for Gatifloxacin Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Gatifloxacin in biological matrices, specifically utilizing a deuterated internal standard to ensure high accuracy and precision. The protocols described herein cover three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate quantification of Gatifloxacin in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d5, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable results.

Analytical Method Overview

The analytical workflow involves the extraction of Gatifloxacin and the deuterated internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Gatifloxacin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add Gatifloxacin-d5 Internal Standard Sample->Add_IS Spiking Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Vortex UPLC UPLC Separation Extraction->UPLC Injection MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Ionization Quant Quantification MSMS->Quant Data Processing

Figure 1: General workflow for the analysis of Gatifloxacin using a deuterated internal standard.

UPLC-MS/MS Parameters

The following table summarizes the typical UPLC-MS/MS conditions for the analysis of Gatifloxacin and its deuterated internal standard.

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Scan Type Multiple Reaction Monitoring (MRM)

Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification of Gatifloxacin and Gatifloxacin-d5. The transitions for Gatifloxacin are based on published literature, while the transitions for Gatifloxacin-d5 are predicted based on the expected mass shift.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Gatifloxacin 376.2332.20.13020
376.2261.10.13035
Gatifloxacin-d5 (IS) 381.2337.20.13020
381.2261.10.13035

Note: The optimal cone voltage and collision energy may vary depending on the specific mass spectrometer used and should be optimized accordingly.

Sample Preparation Protocols

Protein Precipitation (PPT) for Plasma Samples

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

  • Human Plasma

  • Gatifloxacin-d5 Internal Standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Vortex mixer

  • UPLC vials with inserts

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Gatifloxacin-d5 IS working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean UPLC vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Protein_Precipitation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Gatifloxacin-d5 IS (20 µL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Ice-Cold Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4 °C) Vortex2->Centrifuge Transfer Transfer Supernatant to UPLC Vial Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject LLE_Workflow Start Start: Urine Sample (500 µL) Add_IS Add Gatifloxacin-d5 IS (50 µL) Start->Add_IS Adjust_pH Adjust pH > 10 with NaOH Add_IS->Adjust_pH Add_EtOAc Add Ethyl Acetate (5 mL) Adjust_pH->Add_EtOAc Vortex Vortex (5 min) Add_EtOAc->Vortex Centrifuge Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject SPE_Workflow Start Start: Sample (500 µL) Pretreat Add IS & Acidify Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (Water & 5% Methanol) Load->Wash Elute Elute with 5% NH4OH in Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Application Note: High-Throughput Quantification of Gatifloxacin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gatifloxacin in human plasma. The assay utilizes l-Gatifloxacin-d4 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Gatifloxacin.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the method.

Experimental

Materials and Reagents
  • Gatifloxacin and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Gatifloxacin and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 column with the following parameters:

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The instrument was operated in positive ion mode, and data were acquired in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument

The MRM transitions for Gatifloxacin and the proposed transitions for this compound are listed below. The transitions for the internal standard are predicted based on the known fragmentation of Gatifloxacin and the addition of four daltons to the precursor and relevant fragment ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Gatifloxacin 376.2332.215025
376.2261.115035
This compound 380.2336.215025
(Proposed) 380.2261.115035

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
LLOQ S/N ≥ 10, with acceptable precision and accuracy
Accuracy (% Bias) Within ±15% (±20% at LLOQ) of the nominal concentration
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
Stability Analyte stable under various storage and handling conditions
Sample Chromatogram

A representative chromatogram should show sharp, well-resolved peaks for Gatifloxacin and this compound at their respective retention times, free from interference from endogenous plasma components.

Workflow and Pathway Diagrams

Gatifloxacin_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add this compound (IS) plasma->is_addition vortex1 Vortex is_addition->vortex1 precipitation Protein Precipitation (Acetonitrile) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifugation vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution final_sample Sample for Analysis reconstitution->final_sample lc_injection LC Injection final_sample->lc_injection c18_column C18 Column Separation lc_injection->c18_column esi_source ESI Source (Positive Ion) c18_column->esi_source ms_detection Triple Quadrupole MS (MRM) esi_source->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Gatifloxacin calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the quantification of Gatifloxacin.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Gatifloxacin in human plasma. The use of a deuterated internal standard and a simple sample preparation procedure makes this method well-suited for high-throughput bioanalytical applications, including pharmacokinetic studies and routine therapeutic drug monitoring.

Application of l-Gatifloxacin-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing the highest level of accuracy and precision in quantitative assays. l-Gatifloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Gatifloxacin, serves as an ideal internal standard for drug metabolism and pharmacokinetic (DMPK) studies of its parent compound. Its near-identical physicochemical properties to Gatifloxacin ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in mass spectrometry. This co-elution and similar behavior allow for the effective correction of variability that can be introduced during the analytical process, leading to more reliable and robust pharmacokinetic data.

In DMPK studies, this compound is employed to accurately quantify Gatifloxacin concentrations in various biological matrices such as plasma, urine, and tissue homogenates. This is crucial for determining key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, which is the gold standard for its high sensitivity and selectivity.

Gatifloxacin itself is primarily excreted unchanged in the urine, with limited metabolism in humans. However, accurate quantification is still essential to fully characterize its pharmacokinetic profile and to investigate potential drug-drug interactions. The application of this compound as an internal standard helps to minimize the impact of matrix effects, which can suppress or enhance the ionization of the analyte, thereby improving the accuracy of the measured concentrations.

Experimental Protocols

This section provides a detailed methodology for a typical DMPK study involving the quantification of Gatifloxacin in human plasma using this compound as an internal standard via a validated LC-MS/MS method.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of Gatifloxacin and this compound in a suitable solvent such as methanol.

  • Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Standards: Spike blank human plasma with the Gatifloxacin working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gatifloxacin: m/z 376.2 → 261.1

      • This compound: m/z 380.2 → 265.1 (Note: The d4 isotope will increase the precursor and potentially the product ion mass by 4 Da).

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous components in the blank matrix.

  • Linearity: Determine the concentration range over which the assay is linear.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the nominal values and the degree of scatter in the data.

  • Recovery: Measure the efficiency of the extraction procedure.

  • Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Presentation

Table 1: Pharmacokinetic Parameters of Gatifloxacin in Healthy Adults
ParameterValueReference
Dose 400 mg (oral)[1]
Cmax (µg/mL) 3.6[1]
Tmax (h) 1-2[1]
AUC (µg·h/mL) 34.5[1]
Half-life (h) 7-14[2]
Bioavailability (%) 96
Protein Binding (%) 20
Excretion >80% unchanged in urine
Table 2: Typical LC-MS/MS Method Validation Parameters for Gatifloxacin Assay using this compound
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%CV) ≤ 15%< 10%
Freeze-Thaw Stability Within ±15% of nominalStable for at least 3 cycles
Bench-Top Stability Within ±15% of nominalStable for at least 4 hours
Long-Term Stability Within ±15% of nominalStable for at least 30 days at -80°C

Mandatory Visualizations

DMPK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Processing & PK Analysis Subject Human Subject Dosing Oral Administration of Gatifloxacin Subject->Dosing Blood_Sample Blood Sample Collection at Timed Intervals Dosing->Blood_Sample Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation IS_Spiking Spiking with This compound (IS) Plasma_Separation->IS_Spiking Extraction Protein Precipitation & Extraction IS_Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification of Gatifloxacin Concentration LC_MSMS->Quantification PK_Modeling Pharmacokinetic Modeling & Analysis Quantification->PK_Modeling Results Generation of PK Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Results Bioanalytical_Method_Workflow Start Plasma Sample (Unknown, Calibrant, or QC) Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Signaling_Pathway cluster_bacterium Inside Bacterium Gatifloxacin Gatifloxacin Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Application Note: Analysis of l-Gatifloxacin-d4 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing presence of pharmaceuticals in the environment, particularly in water sources, is a growing concern. Fluoroquinolones, a class of potent antibiotics, are frequently detected in wastewater effluents and surface waters. Accurate and sensitive analytical methods are crucial for monitoring their levels and assessing the potential environmental impact. Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.

This application note provides a detailed protocol for the analysis of gatifloxacin in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of the quantification, a stable isotope-labeled internal standard, l-Gatifloxacin-d4, is employed. The use of an internal standard is a widely accepted practice that corrects for variations in sample preparation and instrument response.[1][2]

Experimental Protocol

This protocol outlines the key steps for the analysis of gatifloxacin in environmental water samples, from sample collection to data analysis.

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the sample.

  • Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analytes.[3]

  • Preservation: Upon collection, add ascorbic acid to quench any residual chlorine disinfectants.[3] To prevent the complexation of tetracycline antibiotics (often analyzed alongside fluoroquinolones), Na2EDTA can be added.[3] Samples should be transported to the laboratory on ice and stored at 4°C. Extraction should be performed within three days of collection.

Preparation of Standards and Solutions
  • Stock Solutions: Prepare individual stock solutions of gatifloxacin and this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the gatifloxacin stock solution with a methanol/water mixture. Each working standard should be fortified with a constant concentration of the this compound internal standard.

  • Mobile Phase: The mobile phase for LC-MS/MS analysis typically consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and clean-up of analytes from complex matrices like environmental water.

  • Sample pH Adjustment: Acidify the water sample to a pH of approximately 3-4 with formic or phosphoric acid.

  • Internal Standard Spiking: Spike a known volume of the water sample (e.g., 250-500 mL) with the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Waters Oasis HLB) by passing methanol followed by ultrapure water through it.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with deionized water to remove any interfering substances.

  • Elution: Elute the retained analytes (gatifloxacin and this compound) from the cartridge with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.

    • Gradient Elution: A gradient elution with the mobile phases described in section 2.3 is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of fluoroquinolones.

    • Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both gatifloxacin and this compound are monitored.

Data Presentation

The following tables summarize typical performance data for the analysis of fluoroquinolones in water samples.

Table 1: LC-MS/MS Method Detection Limits (MDL) and Recoveries

CompoundMatrixMDL (ng/L)Recovery (%)Reference
GatifloxacinWastewater Effluent1.0 - 5180 - 125
NorfloxacinWastewater--
CiprofloxacinWastewater--
OfloxacinWastewater--
SulfamethoxazoleWastewater Effluent--

Table 2: Linearity and Precision Data for Gatifloxacin Analysis in Human Plasma (as an example of method performance)

ParameterValueReference
Linear Range10 - 1000 ng/mL
Coefficient of Determination (r²)> 0.99
Intraday Precision (%RSD)< 6.0%
Interday Precision (%RSD)< 6.0%
Accuracy (%Error)< 5.4%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottles) Preservation 2. Preservation (Ascorbic Acid, EDTA) SampleCollection->Preservation Spiking 3. Spiking with This compound Preservation->Spiking SPE 4. Solid-Phase Extraction (HLB Cartridge) Spiking->SPE Elution 5. Elution & Reconstitution SPE->Elution LC_MSMS 6. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Elution->LC_MSMS DataAnalysis 7. Data Analysis (Quantification using Internal Standard) LC_MSMS->DataAnalysis

Caption: Experimental workflow for the analysis of gatifloxacin in water samples.

Logical Relationship of Quantification

quantification_logic cluster_inputs Inputs to LC-MS/MS cluster_processing LC-MS/MS System cluster_outputs Data Analysis Gatifloxacin Gatifloxacin (Analyte) LC Liquid Chromatography (Separation) Gatifloxacin->LC Gatifloxacin_d4 This compound (Internal Standard) Gatifloxacin_d4->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS PeakAreaRatio Peak Area Ratio (Gatifloxacin / Gatifloxacin-d4) MSMS->PeakAreaRatio Concentration Final Concentration of Gatifloxacin PeakAreaRatio->Concentration CalibrationCurve Calibration Curve CalibrationCurve->Concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for l-Gatifloxacin-d4 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide a comprehensive guide for the preparation of l-Gatifloxacin-d4 stock and working solutions, primarily for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is the deuterated form of l-Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by mass spectrometry. This makes it an ideal internal standard for quantitative analysis, as it shares similar chemical and physical properties with the analyte, ensuring comparable behavior during sample preparation and analysis.

Proper preparation of stock and working solutions of this compound is critical for the accuracy and precision of analytical results. This document outlines the necessary materials, equipment, and procedures for preparing stable and accurate solutions.

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound solutions.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₈D₄FN₃O₄
Molecular WeightApprox. 379.42 g/mol
Purity≥98% (as specified by supplier)
Storage of Solid-20°C or colder, protected from light and moisture

Table 2: Recommended Solvents for Solution Preparation

SolventTypeRationale
Methanol (MeOH)AproticGood solubility, compatible with LC-MS
Acetonitrile (ACN)AproticGood solubility, compatible with LC-MS
Dimethyl Sulfoxide (DMSO)AproticHigh solubility, use as an intermediate solvent if necessary

Table 3: Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationContainer
Stock Solution-20°C or colderUp to 1 monthAmber glass vial with PTFE-lined cap
Stock Solution-80°C or colderUp to 6 monthsAmber glass vial with PTFE-lined cap
Working Solutions2-8°CUp to 24 hoursAmber glass vial with PTFE-lined cap

Experimental Protocols

Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution.

Materials:

  • This compound (solid)

  • Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid into a clean, dry volumetric flask. Add a portion of the chosen solvent (Methanol or Acetonitrile) to the flask, ensuring the volume is less than the final desired volume.

  • Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Transfer the stock solution into clearly labeled amber glass vials in appropriate volumes for single or limited use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of this compound Working Solutions

This protocol describes the preparation of intermediate and final working solutions from the stock solution. The final concentration of the working solution should be determined based on the expected concentration range of the analyte in the samples. Linearity of gatifloxacin has been demonstrated in ranges such as 1.56–400 ng/mL and 10–1000 ng/mL.[1][2][3][4][5]

Materials:

  • 1 mg/mL this compound stock solution

  • Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

  • Class A volumetric flasks (various sizes)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Thawing of Stock Solution: Retrieve an aliquot of the frozen stock solution and allow it to thaw completely at room temperature.

  • Preparation of Intermediate Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Vortex to ensure thorough mixing.

  • Preparation of Final Working Solution (e.g., 100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Vortex to ensure thorough mixing.

  • Storage: Store the working solutions at 2-8°C and use within 24 hours. For longer-term storage, prepare fresh working solutions from the frozen stock solution.

Visualizations

Gatifloxacin_Solution_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start_stock Start: Solid this compound equilibrate Equilibrate to Room Temperature start_stock->equilibrate weigh Accurately Weigh Solid equilibrate->weigh dissolve Dissolve in Aprotic Solvent (e.g., Methanol) weigh->dissolve mix_stock Vortex / Sonicate to Mix dissolve->mix_stock dilute_stock Dilute to Final Volume mix_stock->dilute_stock aliquot_stock Aliquot into Amber Vials dilute_stock->aliquot_stock store_stock Store at -20°C or -80°C aliquot_stock->store_stock thaw_stock Thaw Stock Solution Aliquot store_stock->thaw_stock For Use dilute_intermediate Perform Serial Dilutions (Intermediate Solutions) thaw_stock->dilute_intermediate prepare_working Prepare Final Working Solution dilute_intermediate->prepare_working store_working Store at 2-8°C (Short-term) prepare_working->store_working use_working Use in Analytical Run store_working->use_working

Caption: Workflow for this compound Stock and Working Solution Preparation.

Logical_Relationships cluster_factors Key Factors for Stability cluster_outcomes Desired Outcomes solvent Aprotic Solvent (Methanol, Acetonitrile) stability Chemical & Isotopic Stability solvent->stability Prevents H/D Exchange temp Low Temperature Storage (-20°C to -80°C) temp->stability Minimizes Degradation light Protection from Light (Amber Vials) light->stability Prevents Photodegradation moisture Protection from Moisture (Airtight Seals) moisture->stability Prevents H/D Exchange & Degradation accuracy Accurate Quantification stability->accuracy reproducibility Reproducible Results stability->reproducibility accuracy->reproducibility

Caption: Factors Influencing the Stability and Accuracy of this compound Solutions.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Gatifloxacin analysis with l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Gatifloxacin using l-Gatifloxacin-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Gatifloxacin analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] In Gatifloxacin analysis, matrix effects can lead to erroneous quantification of the drug in biological samples.

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Because this compound is chemically identical to Gatifloxacin, it co-elutes and experiences nearly identical ionization effects. By measuring the ratio of the analyte to the internal standard, variability arising from sample preparation, injection volume, and matrix effects can be compensated for, leading to more accurate and precise results.

Q3: I am observing significant variability in my this compound internal standard response. What could be the cause?

A3: Variability in the internal standard response can stem from several sources, including:

  • Inconsistent sample preparation.

  • Errors in the addition of the internal standard solution.

  • Instrumental issues such as inconsistent injection volumes or ion source charging.

  • Significant and variable matrix effects that disproportionately affect the internal standard.

  • Degradation of the internal standard.

Q4: What are the common sample preparation techniques to mitigate matrix effects for Gatifloxacin analysis?

A4: Common and effective sample preparation techniques include:

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering matrix components while concentrating the analyte.

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the sample matrix based on its solubility in two immiscible liquids.

  • Protein Precipitation (PPT): A simpler but generally less clean method where a solvent is added to precipitate proteins, which are then removed by centrifugation.

  • Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios of Gatifloxacin to this compound in QC Samples

This issue often points towards a matrix effect that is not being adequately compensated for by the internal standard, or variability in the sample preparation process.

Troubleshooting Workflow:

start Start: Inconsistent Peak Area Ratios check_is Verify IS Addition and Concentration start->check_is check_extraction Evaluate Extraction Recovery check_is->check_extraction IS OK assess_matrix_effect Perform Matrix Effect Experiment check_extraction->assess_matrix_effect Recovery Consistent modify_chromatography Modify Chromatographic Conditions assess_matrix_effect->modify_chromatography Matrix Effect Confirmed result_not_ok Problem Persists assess_matrix_effect->result_not_ok No Significant Matrix Effect change_extraction Change Sample Preparation Method modify_chromatography->change_extraction No Improvement result_ok Problem Resolved modify_chromatography->result_ok Improved Separation change_extraction->result_ok Reduced Matrix Effect start Start: Poor Peak Shape / Shifting RTs check_column Check Column Condition and Age start->check_column check_mobile_phase Verify Mobile Phase Preparation check_column->check_mobile_phase Column OK optimize_gradient Optimize Gradient Profile check_mobile_phase->optimize_gradient Mobile Phase OK adjust_ph Adjust Mobile Phase pH optimize_gradient->adjust_ph Still Poor result_ok Problem Resolved optimize_gradient->result_ok Improved Separation adjust_ph->result_ok Improved Peak Shape

References

Technical Support Center: Isotopic Interference with l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing isotopic interference when using l-Gatifloxacin-d4 as an internal standard in mass spectrometry (MS) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or "crosstalk," occurs when the signal from the unlabeled analyte (l-Gatifloxacin) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa, in a mass spectrometry analysis.[1][2] This can arise from the natural abundance of heavy isotopes (like ¹³C) in the l-Gatifloxacin molecule, which can result in a mass-to-charge ratio (m/z) that overlaps with that of this compound.[1][2] This overlap can lead to inaccuracies in the quantification of l-Gatifloxacin.[3]

Q2: What are the consequences of unaddressed isotopic interference?

A2: If not properly addressed, isotopic interference can lead to significant analytical problems, including:

  • Inaccurate Quantification: The measured concentration of l-Gatifloxacin may be artificially inflated or suppressed.

  • Non-Linear Calibration Curves: The relationship between the analyte concentration and the instrument response may deviate from linearity, compromising the reliability of the assay.

  • Increased Variability: The precision and reproducibility of your analytical method can be negatively impacted.

Q3: Why is a deuterated internal standard like this compound used?

A3: Deuterated standards are considered the gold standard for internal standards in MS-based quantification. Since this compound is chemically almost identical to l-Gatifloxacin, it behaves very similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in the analytical process. The mass difference due to the four deuterium atoms allows the mass spectrometer to differentiate it from the unlabeled analyte.

Q4: Can the position of the deuterium labels on this compound affect my results?

A4: Absolutely. It is crucial that the deuterium atoms are located on stable, non-exchangeable positions within the molecule. If the labels are on sites prone to hydrogen-deuterium (H/D) exchange with the solvent or matrix (e.g., on -OH, -NH, or -SH groups), the isotopic label can be lost, leading to inaccurate quantification.

Troubleshooting Guides

Problem 1: I am observing a signal for this compound in my blank samples that were not spiked with the internal standard.

  • Possible Cause: This strongly suggests isotopic interference from the unlabeled l-Gatifloxacin, especially at high concentrations. The naturally occurring heavy isotopes of l-Gatifloxacin are contributing to the signal in the this compound mass channel.

  • Solution:

    • Confirm Interference: Analyze a high-concentration standard of unlabeled l-Gatifloxacin and monitor the mass transition for this compound. A peak at the retention time of l-Gatifloxacin will confirm the interference.

    • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation between l-Gatifloxacin and any interfering matrix components. While it won't separate the isotopologues, it will ensure a clean baseline.

    • Mathematical Correction: If the interference is consistent and predictable, a mathematical correction can be applied. This involves determining the percentage contribution of the l-Gatifloxacin signal to the this compound signal and subtracting it from the measured this compound response.

Problem 2: My calibration curve for l-Gatifloxacin is non-linear, particularly at the higher concentrations.

  • Possible Cause: Isotopic crosstalk is a common cause of non-linearity at the upper end of the calibration range. As the concentration of unlabeled l-Gatifloxacin increases, the contribution of its isotopic variants to the internal standard's signal becomes more significant, artificially inflating the internal standard's response and leading to a plateauing of the response ratio.

  • Solution:

    • Assess Contribution: Perform the experiment described in "Problem 1" to quantify the extent of the interference across your calibration range.

    • Adjust Internal Standard Concentration: Ensure that the concentration of this compound is appropriate. The response of the internal standard should be sufficient for good peak shape and precision, but not so high that detector saturation occurs.

    • Use a Non-Linear Calibration Model: If the interference is unavoidable, employing a non-linear regression model (e.g., a quadratic fit) for your calibration curve may provide more accurate quantification.

Problem 3: I am seeing a decreasing signal for my this compound internal standard over a sequence of injections.

  • Possible Cause: This could be due to hydrogen-deuterium (H/D) back-exchange, where the deuterium atoms on your internal standard are replaced by hydrogen atoms from the mobile phase or sample matrix. This is more likely if the labels are in labile positions and exposed to protic solvents or non-neutral pH conditions for extended periods.

  • Solution:

    • Investigate Stability: Perform a stability study by incubating the this compound in your sample matrix and mobile phase at various temperatures and time points. Analyze the samples to check for a decrease in the d4 signal and a potential increase in a d3 or lower mass signal.

    • Optimize Conditions: If back-exchange is confirmed, consider adjusting the pH of your mobile phase or storing your processed samples at a lower temperature. Preparing fresh working solutions of the internal standard more frequently can also minimize this issue.

Experimental Protocols

Protocol 1: Assessment of Isotopic Contribution of l-Gatifloxacin to this compound Signal

This protocol details the steps to determine the extent of isotopic interference from unlabeled l-Gatifloxacin in the this compound mass channel.

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled l-Gatifloxacin in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking the l-Gatifloxacin stock solution into the appropriate matrix (e.g., plasma, urine) to cover the expected analytical range. Do not add the this compound internal standard.

    • Prepare a separate quality control (QC) sample containing a known concentration of this compound only.

  • LC-MS/MS Analysis:

    • Analyze the prepared standards and the QC sample using your established LC-MS/MS method.

    • Monitor the MRM transitions for both l-Gatifloxacin and this compound in all injections.

  • Data Analysis:

    • For each unlabeled l-Gatifloxacin standard, integrate the peak area (if any) observed in the this compound MRM channel at the retention time of l-Gatifloxacin.

    • Integrate the peak area of the this compound in the QC sample.

    • Calculate the percentage of interference at each concentration of unlabeled l-Gatifloxacin using the following formula: % Interference = (Peak Area in d4 channel of unlabeled standard / Peak Area of d4 in QC sample) * 100

Quantitative Data Summary

Table 1: Hypothetical MRM Transitions for l-Gatifloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
l-Gatifloxacin376.2261.125
This compound380.2265.125

Table 2: Example Data for Isotopic Interference Assessment

l-Gatifloxacin Conc. (ng/mL)Peak Area in l-Gatifloxacin ChannelPeak Area in this compound Channel% Interference
15,23000.00%
1051,9801500.03%
100525,1001,6500.33%
5002,615,0008,4501.69%
10005,190,00017,1003.42%
Based on a this compound QC sample with a peak area of 500,000.

Visualizations

Isotopic_Interference_Workflow Troubleshooting Workflow for Isotopic Interference start Suspected Isotopic Interference check_blanks Analyze High Concentration Unlabeled Analyte Standard (No Internal Standard) start->check_blanks is_interference Interference Detected in Internal Standard Channel? check_blanks->is_interference no_interference No Significant Interference. Proceed with Validation. is_interference->no_interference No quantify_interference Quantify Percent Contribution at Each Concentration Level is_interference->quantify_interference Yes is_significant Is Interference > Acceptable Limit (e.g., >1%)? quantify_interference->is_significant not_significant Interference is Acceptable. Document Findings. is_significant->not_significant No mitigate Mitigation Strategies is_significant->mitigate Yes optimize_lc Optimize Chromatographic Separation mitigate->optimize_lc math_correction Apply Mathematical Correction mitigate->math_correction nonlinear_fit Use Non-Linear Calibration Fit mitigate->nonlinear_fit validate Re-validate Method with Implemented Strategy optimize_lc->validate math_correction->validate nonlinear_fit->validate end Accurate Quantification validate->end

Caption: Troubleshooting workflow for identifying and mitigating isotopic interference.

References

improving peak shape and resolution for Gatifloxacin and l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Gatifloxacin and its deuterated internal standard, l-Gatifloxacin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of peak tailing for Gatifloxacin?

A1: Peak tailing for Gatifloxacin, a fluoroquinolone with basic functional groups, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1] Other contributing factors can include column degradation, improper mobile phase pH or buffer strength, sample overload, and extra-column band broadening.[2]

Q2: How does mobile phase pH affect the peak shape of Gatifloxacin?

A2: The mobile phase pH plays a crucial role in controlling the ionization state of Gatifloxacin and the surface charge of the stationary phase. For basic compounds like Gatifloxacin, operating at a lower pH (e.g., 2-3) can protonate the residual silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[1][2] Conversely, at a higher pH, these interactions can become more pronounced. One study found that adjusting the mobile phase pH to 3.3 with orthophosphoric acid resulted in a sharp, well-defined, and symmetrical peak.[3]

Q3: What type of HPLC column is recommended for Gatifloxacin analysis?

A3: Reversed-phase C18 and C8 columns are commonly used for Gatifloxacin analysis. The choice between C18 and C8 can influence retention and selectivity. For instance, a Hypersil BDS C8 column was found to provide a symmetrical peak for Gatifloxacin when used with a mobile phase containing triethylamine. For chiral separations of Gatifloxacin enantiomers, amylose-based stationary phases like Chiralpak AD-H are effective.

Q4: Can this compound be used as an internal standard for Gatifloxacin quantification?

A4: Yes, this compound is a suitable deuterated internal standard for the quantification of Gatifloxacin, particularly in bioanalytical methods using mass spectrometry detection. The chromatographic behavior of the deuterated standard is expected to be very similar to the unlabeled drug, though minor differences in retention time (isotopic effect) can occur.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of Gatifloxacin and this compound.

Problem 1: Peak Tailing

Symptoms:

  • Asymmetric peaks with a trailing edge.

  • Tailing factor (Tf) greater than 1.2.

Potential Causes & Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an appropriate acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) to protonate the silanol groups.

    • Solution 2: Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Solution 3: Use a Modern, End-capped Column: Employ a column with advanced end-capping technology or a polar-embedded stationary phase to minimize exposed silanol groups.

  • Column Overload:

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Peak Tailing Observed check_tf Tailing Factor > 1.2? start->check_tf cause_silanol Secondary Silanol Interactions check_tf->cause_silanol Yes cause_overload Sample Overload check_tf->cause_overload cause_column Column Degradation check_tf->cause_column solution_ph Adjust Mobile Phase pH (e.g., pH 2-3) cause_silanol->solution_ph solution_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) cause_silanol->solution_modifier solution_column_type Use End-capped or Polar-Embedded Column cause_silanol->solution_column_type solution_dilute Reduce Injection Volume or Dilute Sample cause_overload->solution_dilute solution_flush Flush or Replace Column cause_column->solution_flush end Symmetrical Peak solution_ph->end solution_modifier->end solution_column_type->end solution_dilute->end solution_flush->end

Caption: Troubleshooting workflow for addressing peak tailing issues.

Problem 2: Poor Resolution Between Gatifloxacin and this compound

Symptoms:

  • Overlapping peaks of the analyte and internal standard.

  • Resolution (Rs) value less than 1.5.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution 1: Adjust Organic Modifier Percentage: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to alter the retention times and improve separation.

    • Solution 2: Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent selectivity can sometimes resolve co-eluting peaks.

  • Inappropriate Column Chemistry:

    • Solution: Experiment with a different stationary phase. For instance, if a C18 column is providing insufficient resolution, a phenyl-hexyl or a polar-embedded column might offer different selectivity.

  • High Flow Rate:

    • Solution: Decrease the flow rate to increase the interaction time with the stationary phase, which can lead to better separation.

Logical Relationship for Improving Resolution

ImproveResolution start Poor Resolution (Rs < 1.5) group_mobile_phase Mobile Phase Optimization start->group_mobile_phase group_column Stationary Phase start->group_column group_flow Flow Rate start->group_flow solution_organic_ratio Adjust Organic:Aqueous Ratio group_mobile_phase->solution_organic_ratio solution_organic_type Change Organic Solvent (ACN vs. MeOH) group_mobile_phase->solution_organic_type subgroup_mobile_phase subgroup_mobile_phase end Improved Resolution (Rs > 1.5) solution_organic_ratio->end solution_organic_type->end solution_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) group_column->solution_column solution_column->end solution_flow Decrease Flow Rate group_flow->solution_flow solution_flow->end

Caption: Key parameters to adjust for improving chromatographic resolution.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Gatifloxacin Peak Shape

Mobile Phase CompositionpHColumnPeak Shape ObservationTailing Factor (Tf)Reference
0.02 M Dihydrogen Potassium Phosphate : Acetonitrile (75:25, v/v)Not SpecifiedC18Tailing peak> 1.2 (implied)
0.025 M Disodium Hydrogen Phosphate : Acetonitrile (75:25, v/v)3.3C18Sharp, well-defined, symmetrical peak~ 1.0 (implied)
Methanol : WaterNot SpecifiedC8Asymmetrical peak1.89
Methanol : 0.02 M Phosphate Buffer with 0.1% TEA (70:30, v/v)3.0C8Highly symmetrical and sharp peak< 1.2 (implied)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Gatifloxacin

This protocol is based on a validated method for the determination of Gatifloxacin in bulk drug and pharmaceutical preparations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: SUPELCO C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the mobile phase is adjusted to 3.3 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 293 nm.

  • Column Temperature: Ambient (25 ± 2 °C).

  • Sample Preparation: The sample should be dissolved and diluted in the mobile phase to a suitable concentration.

Protocol 2: Chiral SFC Method for Gatifloxacin Enantiomers

This protocol is for the separation of Gatifloxacin enantiomers using Supercritical Fluid Chromatography (SFC).

  • Instrumentation: Supercritical Fluid Chromatograph.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2, methanol, and diethylamine (90:10:0.5, v/v/v).

  • Flow Rate: Not specified, typical for SFC.

  • Detection: UV or other suitable detector.

  • Sample Preparation: The sample is dissolved in methanol.

References

Technical Support Center: The Impact of l-Gatifloxacin-d4 Purity on Bioanalytical Assay Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical role of l-Gatifloxacin-d4 purity in the accuracy of quantitative bioanalytical assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you ensure the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical assays?

This compound is a stable isotope-labeled (SIL) version of the antibiotic Gatifloxacin. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability and improving the accuracy and precision of the results.[1][2]

Q2: How can the purity of this compound affect my assay results?

The purity of this compound is crucial for accurate quantification. The most significant purity-related issue is the presence of unlabeled Gatifloxacin as an impurity.[3] This unlabeled analyte in the internal standard solution will contribute to the overall analyte signal, leading to a consistent positive bias and an overestimation of the Gatifloxacin concentration in your samples.[2]

Q3: What is an acceptable purity level for this compound?

While there is no universal standard, it is highly recommended to use an this compound internal standard with the highest possible isotopic and chemical purity. For reliable results, deuterated standards should ideally have an isotopic enrichment of ≥98% and a chemical purity of >99%. Always refer to the Certificate of Analysis (CoA) provided by the supplier to verify the purity and the amount of any unlabeled analyte.

Q4: How do I check for the contribution of unlabeled Gatifloxacin from my this compound internal standard?

To assess the contribution of unlabeled Gatifloxacin from your internal standard, you can analyze a "zero sample." This sample consists of the blank matrix (e.g., plasma) spiked only with the this compound working solution. In an ideal scenario with a pure internal standard, the response in the analyte's mass transition should be negligible. Regulatory guidelines suggest that the response of the analyte in the zero sample should not exceed 20% of the response at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guide

This guide addresses common issues related to this compound purity and its impact on assay accuracy.

Issue Potential Cause Troubleshooting Steps
Consistently high back-calculated concentrations for Quality Control (QC) samples and unknown samples. Presence of unlabeled Gatifloxacin in the this compound internal standard.1. Analyze a Zero Sample: Prepare a blank matrix sample spiked only with the this compound internal standard solution. Analyze it to quantify the contribution of unlabeled Gatifloxacin. 2. Consult the Certificate of Analysis (CoA): Review the CoA for your this compound lot to determine the percentage of unlabeled Gatifloxacin. 3. Contact the Supplier: If the CoA is unclear or the unlabeled content is high, contact the supplier for more information or to obtain a higher purity lot. 4. Mathematical Correction (Advanced): In some cases, a mathematical correction can be applied to the data to account for the contribution from the unlabeled impurity. However, this is a complex approach and should be used with caution.
High variability in the this compound response between samples. This is less likely to be a purity issue and more related to matrix effects, sample preparation inconsistency, or instrument instability.1. Evaluate Matrix Effects: Assess if components in your sample matrix are suppressing or enhancing the ionization of the internal standard. 2. Review Sample Preparation: Ensure consistent and reproducible sample preparation steps, especially the addition of the internal standard. 3. Check Instrument Performance: Verify the stability of your LC-MS/MS system by monitoring system suitability samples.
Non-linear calibration curve, especially at the lower end. Contribution from unlabeled Gatifloxacin in the internal standard can disproportionately affect the lower concentration standards.1. Re-evaluate the LLOQ: The presence of unlabeled analyte might be artificially inflating the response at the LLOQ. 2. Prepare a New Calibration Curve: Use a freshly prepared set of calibration standards. 3. Assess Internal Standard Purity: As with consistently high results, analyze a zero sample and review the CoA.

Data Presentation

The presence of unlabeled Gatifloxacin in the this compound internal standard introduces a predictable positive bias in the assay. The magnitude of this bias is directly proportional to the percentage of the unlabeled impurity and the concentration of the internal standard relative to the analyte.

Table 1: Hypothetical Impact of Unlabeled Gatifloxacin Impurity in this compound on Assay Accuracy

Purity of this compound (% Isotopic Purity)% Unlabeled Gatifloxacin ImpurityNominal Gatifloxacin Concentration (ng/mL)Measured Gatifloxacin Concentration (ng/mL)% Bias
99.9%0.1%1010.1+1.0%
99.5%0.5%1010.5+5.0%
99.0%1.0%1011.0+10.0%
98.0%2.0%1012.0+20.0%
99.9%0.1%100100.1+0.1%
99.5%0.5%100100.5+0.5%
99.0%1.0%100101.0+1.0%
98.0%2.0%100102.0+2.0%

Note: This table is for illustrative purposes and assumes a constant concentration of the internal standard. The actual bias will depend on the specific concentrations of the analyte and internal standard in the assay.

Experimental Protocols

Protocol 1: Evaluation of Unlabeled Gatifloxacin in this compound Stock Solution

Objective: To determine the contribution of unlabeled Gatifloxacin from the this compound internal standard to the analyte signal.

Methodology:

  • Prepare a "Zero Sample": In a clean tube, add the same volume of blank biological matrix (e.g., human plasma) that you would use for your study samples.

  • Spike with Internal Standard: Add the working concentration of your this compound internal standard solution to the blank matrix.

  • Sample Processing: Process this "zero sample" using the exact same extraction procedure as your calibration standards, QCs, and unknown samples.

  • LC-MS/MS Analysis: Analyze the extracted sample using your validated LC-MS/MS method.

  • Data Evaluation: Measure the peak area response in the MRM (Multiple Reaction Monitoring) transition corresponding to unlabeled Gatifloxacin. This response should be compared to the peak area response of your LLOQ sample. The response in the zero sample should not be more than 20% of the LLOQ response.

Protocol 2: LC-MS/MS Method for Quantification of Gatifloxacin in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Gatifloxacin: m/z 376.2 → 261.1

    • This compound: m/z 380.2 → 265.1 (Note: These are example transitions and should be optimized for your specific instrument.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Blank Plasma add_is Add this compound (IS) start->add_is add_analyte Spike with Gatifloxacin (for Calibrators & QCs) add_is->add_analyte precipitate Protein Precipitation (Acetonitrile) add_analyte->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for bioanalytical sample processing and analysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_purity_steps IS Purity Verification cluster_solution Solutions issue {Inaccurate Results | (High Bias)} check_is Check IS Purity issue->check_is check_prep Review Sample Prep issue->check_prep check_instrument Verify Instrument Performance issue->check_instrument zero_sample Analyze 'Zero Sample' check_is->zero_sample Unlabeled analyte contribution? correct_prep Optimize Sample Preparation check_prep->correct_prep Inconsistency Found service_instrument Instrument Maintenance check_instrument->service_instrument Instability Detected coa Review Certificate of Analysis zero_sample->coa new_is Source Higher Purity IS coa->new_is Impurity Confirmed

Caption: Troubleshooting logic for inaccurate bioanalytical results.

References

troubleshooting poor recovery of l-Gatifloxacin-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of l-Gatifloxacin-d4 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Low Recovery of this compound in Solid-Phase Extraction (SPE)

Poor recovery of the internal standard (IS), this compound, during solid-phase extraction can compromise the accuracy of your analytical results.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Step 1: Evaluate the SPE Method

A common reason for low recovery is a suboptimal SPE protocol.[3][4] Each step of the process, from conditioning to elution, is critical for achieving good recovery.

  • Sorbent Selection: Ensure the chosen sorbent is appropriate for the physicochemical properties of Gatifloxacin. For fluoroquinolones like Gatifloxacin, reversed-phase sorbents such as Oasis HLB have been used successfully.[5]

  • Conditioning and Equilibration: Inadequate conditioning or allowing the cartridge to dry out before sample loading can significantly reduce recovery. Always follow the manufacturer's instructions for conditioning and equilibration.

  • Sample Loading: A flow rate that is too high during sample application can lead to breakthrough, where the analyte and internal standard do not have sufficient time to interact with the sorbent. Consider reducing the flow rate.

  • Wash Steps: The wash solvent may be too strong, causing the partial elution of this compound along with interferences. Try reducing the organic content of the wash solvent.

  • Elution: The elution solvent may be too weak to completely desorb the analyte and internal standard from the sorbent. Increasing the solvent strength or using a different elution solvent may be necessary. Also, ensure the elution volume is sufficient to collect the entire sample.

Step 2: Investigate this compound Specific Issues

If the SPE method appears to be optimized, consider factors specific to the internal standard itself.

  • Degradation: Gatifloxacin can be susceptible to degradation under certain conditions, such as acidic or basic environments and exposure to light. Ensure that the pH of your sample and extraction solvents is within a stable range for Gatifloxacin (optimally around pH 6.0). Protect samples and standards from light.

  • Chelation: Fluoroquinolones are known to chelate with polyvalent metal cations (e.g., Ca2+, Mg2+, Fe3+). If your sample matrix contains high concentrations of these ions, it could lead to the formation of complexes that are not efficiently retained or eluted, resulting in poor recovery. The addition of a chelating agent like EDTA to the sample may help to mitigate this issue.

  • Analyte-Internal Standard Differences: Although this compound is a stable isotope-labeled internal standard, its behavior may not perfectly mimic that of the unlabeled Gatifloxacin under all conditions, which can sometimes lead to different recovery rates.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting start Start: Poor this compound Recovery in SPE check_method Review SPE Protocol start->check_method sorbent Sorbent Choice Appropriate? check_method->sorbent check_is Investigate Internal Standard Issues degradation Potential for Degradation? check_is->degradation sorbent->check_is No conditioning Conditioning/Equilibration Correct? sorbent->conditioning Yes conditioning->check_is No loading Sample Loading Flow Rate Optimal? conditioning->loading Yes loading->check_is No wash Wash Solvent Too Strong? loading->wash Yes wash->check_is No elution Elution Solvent/Volume Sufficient? wash->elution Yes elution->check_is Yes end_bad Issue Persists: Contact Technical Support elution->end_bad No chelation Chelation with Metal Ions? degradation->chelation No degradation->end_bad Yes end_good Recovery Improved chelation->end_good No chelation->end_bad Yes

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

Issue: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common sample preparation technique where low recovery of this compound can occur. This guide outlines potential causes and solutions.

Step 1: Optimize LLE Parameters

The efficiency of LLE is highly dependent on the experimental conditions.

  • Solvent Selection: The choice of extraction solvent is critical. The polarity of the solvent should be suitable for Gatifloxacin. Solvents like chloroform and methylene chloride have been used for the extraction of Gatifloxacin. The solvent should also be immiscible with the aqueous sample phase.

  • pH Adjustment: The pH of the aqueous sample is a crucial factor. Gatifloxacin is an amphoteric molecule with both acidic and basic functional groups. Adjusting the pH to suppress the ionization of the molecule will increase its partitioning into the organic solvent. The optimal pH for extraction should be determined experimentally.

  • Extraction Technique: The method of mixing the two phases can impact recovery. Vigorous shaking can sometimes lead to the formation of emulsions, which can trap the analyte and internal standard, leading to poor recovery. Gentle inversion or swirling may be sufficient to achieve extraction without emulsion formation.

  • Phase Separation: Incomplete phase separation can result in the loss of the organic phase containing the analyte and internal standard. Allowing sufficient time for the phases to separate and techniques like centrifugation can improve separation.

Step 2: Address Matrix Effects and Other Issues

  • Emulsion Formation: If emulsions form, they can be broken by adding salt to the aqueous phase (salting out), centrifugation, or filtering through a phase separator plate.

  • Analyte and Internal Standard Stability: As with SPE, the stability of this compound in the sample and during the extraction process is important. Protect from light and maintain an appropriate pH to prevent degradation.

  • Ion-Pairing Agents: For highly polar compounds that are difficult to extract, adding an ion-pairing agent to the aqueous phase can form a neutral complex that is more readily extracted into the organic solvent.

Troubleshooting Workflow for Poor LLE Recovery

LLE_Troubleshooting start Start: Poor this compound Recovery in LLE check_params Review LLE Parameters start->check_params solvent Extraction Solvent Optimal? check_params->solvent check_matrix Address Matrix Effects and Other Issues emulsion Emulsion Formation? check_matrix->emulsion solvent->check_matrix No ph Sample pH Correct? solvent->ph Yes ph->check_matrix No technique Extraction Technique Gentle? ph->technique Yes technique->check_matrix No separation Complete Phase Separation? technique->separation Yes separation->check_matrix Yes end_bad Issue Persists: Contact Technical Support separation->end_bad No stability Internal Standard Stable? emulsion->stability No emulsion->end_bad Yes end_good Recovery Improved stability->end_good No stability->end_bad Yes

Caption: Troubleshooting workflow for poor this compound recovery in LLE.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery inconsistent between samples?

A1: Inconsistent recovery can be due to several factors:

  • Variability in Sample Matrix: Different samples may have varying compositions that affect extraction efficiency.

  • Inconsistent Technique: Ensure that each step of the extraction procedure is performed consistently for all samples.

  • Instrumental Variability: Check for issues with the analytical instrument, such as inconsistent injection volumes.

Q2: Could the issue be with the this compound internal standard itself?

A2: While stable isotope-labeled internal standards are generally reliable, there can be issues:

  • Purity: Verify the purity of the internal standard.

  • Storage: Ensure the internal standard is stored correctly to prevent degradation.

  • Chemical Stability: Although deuterated, this compound has similar chemical properties to Gatifloxacin and is susceptible to degradation under the same conditions.

Q3: How can I confirm where the loss of my internal standard is occurring?

A3: To pinpoint the step where the loss is happening, you can analyze the fractions from each stage of the extraction process (e.g., the flow-through after sample loading, the wash fractions, and the final eluate). This will help you determine if the internal standard is not being retained, being washed away, or not being eluted.

Q4: What are the key physicochemical properties of Gatifloxacin to consider during method development?

A4: Understanding the properties of Gatifloxacin is crucial for developing a robust extraction method. Key properties include:

  • pKa: Gatifloxacin has two pKa values, one for the carboxylic acid group and one for the piperazine amine group. This amphoteric nature means its charge and solubility are pH-dependent.

  • logP: The octanol-water partition coefficient (logP) indicates its hydrophobicity and helps in selecting an appropriate extraction solvent.

  • Chelation: Its ability to chelate with metal ions can impact its behavior in biological matrices.

Potential Interactions of Gatifloxacin

Gatifloxacin_Interactions gatifloxacin This compound low_ph Low pH (Acidic) gatifloxacin->low_ph exposed to high_ph High pH (Basic) gatifloxacin->high_ph exposed to metal_ions Polyvalent Metal Ions (e.g., Ca2+, Mg2+) gatifloxacin->metal_ions interacts with light Light Exposure gatifloxacin->light exposed to degradation Degradation low_ph->degradation high_ph->degradation chelation Chelation Complex metal_ions->chelation light->degradation poor_recovery Poor Recovery degradation->poor_recovery chelation->poor_recovery

Caption: Potential interactions of Gatifloxacin leading to poor recovery.

Experimental Protocols

Example Solid-Phase Extraction (SPE) Protocol for Gatifloxacin in Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of 4% phosphoric acid and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

Example Liquid-Liquid Extraction (LLE) Protocol for Gatifloxacin in Urine

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 1 mL of urine, add 100 µL of this compound internal standard solution.

    • Vortex for 30 seconds.

    • Adjust the sample pH to approximately 7.5 with 0.1 M NaOH.

  • Extraction:

    • Add 5 mL of dichloromethane to the sample.

    • Gently invert the tube for 10 minutes to extract the analytes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection and Evaporation:

    • Transfer the lower organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Typical Recovery > 85%> 80%
Precision (%RSD) < 15%< 15%
Common Sorbents Oasis HLB, C18Not Applicable
Common Solvents Methanol, AcetonitrileDichloromethane, Chloroform, Ethyl Acetate
Critical pH Range 5.0 - 7.07.0 - 8.0

References

Technical Support Center: Managing l-Gatifloxacin-d4 Response Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in l-Gatifloxacin-d4 response during sample analysis.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in the response of this compound, which is commonly used as an internal standard (IS) in bioanalytical assays.

Question 1: What are the potential causes for significant variability in the this compound internal standard (IS) response across a single analytical run?

Answer: Significant variability in the IS response can compromise the accuracy of your results.[1][2] Potential causes can be categorized into three main areas:

  • Sample Preparation Errors:

    • Inconsistent addition of the IS to samples (e.g., pipetting errors).[3]

    • Incomplete or variable extraction recovery between samples.[2][4]

    • Precipitation of the analyte or IS in the final extract.

    • Inconsistent sample dilution.

  • Instrumental Issues:

    • Inconsistent injection volume.

    • Fluctuations in the mass spectrometer's ion source performance.

    • Contamination of the LC system or mass spectrometer.

    • Column degradation affecting peak shape and retention time.

  • Matrix Effects:

    • Co-eluting endogenous or exogenous compounds from the biological matrix can suppress or enhance the ionization of the IS.

    • Differential matrix effects between calibration standards/quality controls (QCs) and the study samples.

Question 2: How can I investigate and troubleshoot sporadic flyers or random anomalies in the this compound response for individual samples?

Answer: Sporadic flyers are individual samples with an IS response that deviates significantly from the mean of the other samples in the run. A systematic approach to investigate these is crucial:

  • Initial Data Review:

    • Confirm that the IS response for the affected sample falls outside of your established acceptance criteria (e.g., <50% or >150% of the mean IS response for calibrators and QCs).

    • Examine the chromatogram for signs of poor peak shape, carryover, or interference.

  • Re-injection and Re-analysis:

    • Re-inject the same sample extract. If the IS response is normal upon re-injection, the issue was likely related to the injection process.

    • If the issue persists, re-analyze the original sample by preparing a fresh extraction. If the new result is consistent with the batch, the initial anomaly was likely due to a one-off error during the original sample preparation.

  • Sample-Specific Investigation:

    • Review the sample collection and handling records for any documented issues.

    • Consider the possibility of a unique matrix effect in that specific sample.

A troubleshooting workflow for sporadic IS response variability is illustrated in the diagram below.

troubleshooting_workflow start Sporadic IS Anomaly Detected check_criteria IS Response Outside Acceptance Criteria? start->check_criteria reinject Re-inject Sample Extract check_criteria->reinject Yes no_issue No Action Needed check_criteria->no_issue No reinject_ok IS Response Normal? reinject->reinject_ok re_extract Prepare and Re-analyze New Aliquot reinject_ok->re_extract No end_ok Report Original Value reinject_ok->end_ok Yes (Injection Issue) re_extract_ok IS Response Normal? re_extract->re_extract_ok investigate_sample Investigate Sample-Specific Issues (e.g., Matrix Effect) re_extract_ok->investigate_sample No end_re_extract Report Re-extracted Value re_extract_ok->end_re_extract Yes (Prep Error) end_investigate Document Findings and Consider Sample Exclusion investigate_sample->end_investigate matrix_effect cluster_0 Without Internal Standard cluster_1 With this compound (IS) Analyte_NoIS Analyte Signal Suppression_NoIS Ion Suppression Analyte_NoIS->Suppression_NoIS Matrix_NoIS Matrix Components Matrix_NoIS->Suppression_NoIS Result_NoIS Inaccurate Result Suppression_NoIS->Result_NoIS Analyte_IS Analyte Signal Suppression_IS Ion Suppression Analyte_IS->Suppression_IS IS_Signal This compound Signal IS_Signal->Suppression_IS Matrix_IS Matrix Components Matrix_IS->Suppression_IS Ratio Calculate Ratio (Analyte / IS) Suppression_IS->Ratio Result_IS Accurate Result Ratio->Result_IS

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Gatifloxacin using l-Gatifloxacin-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Gatifloxacin, with a focus on the use of its deuterated stable isotope-labeled internal standard, l-Gatifloxacin-d4, versus commonly used alternative internal standards such as Ciprofloxacin and Ketoconazole. The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods, directly impacting the reliability of pharmacokinetic and other drug development studies.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS bioanalysis. Its physicochemical properties are nearly identical to the analyte, Gatifloxacin, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization. While specific public-domain data on a validated method using this compound is limited, its theoretical advantages in minimizing matrix effects and improving data precision are well-established. This guide presents a comparative overview of validated methods using alternative internal standards, Ciprofloxacin and Ketoconazole, and discusses the anticipated performance benefits of employing this compound.

Performance Comparison of Internal Standards

The following tables summarize the quantitative validation parameters from published LC-MS/MS methods for Gatifloxacin using different internal standards.

Table 1: Method using Ciprofloxacin as Internal Standard

Validation ParameterResultReference
Linearity Range10 - 1000 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Accuracy (% Error)< 5.4%[1]
Precision (%RSD)< 6.0%[1]
Lower Limit of Quantification (LLOQ)10 ng/mL[1]
RecoveryNot explicitly stated

Table 2: Method using Ketoconazole as Internal Standard

Validation ParameterResultReference
Linearity Range1.56 - 400 ng/mL
Correlation Coefficient (r²)Not explicitly stated
AccuracyGood
PrecisionGood
Lower Limit of Quantification (LLOQ)1.56 ng/mL
RecoveryNot explicitly stated

Table 3: Theoretical Performance Advantages of this compound as Internal Standard

Performance MetricExpected Advantage with this compoundRationale
Matrix Effect Compensation SuperiorCo-elution and identical ionization behavior to Gatifloxacin effectively normalizes signal suppression or enhancement caused by matrix components.
Accuracy and Precision HigherMinimizes variability introduced during sample processing and analysis, leading to more reliable and reproducible results.
Recovery Correction More AccurateTracks the analyte more closely through extraction and sample preparation steps, providing a more accurate correction for any losses.
Specificity HighThe mass difference between the analyte and the deuterated standard ensures high specificity in MS detection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Method 1: LC-MS/MS for Gatifloxacin using Ciprofloxacin as Internal Standard
  • Sample Preparation: Solid Phase Extraction (SPE)

    • Plasma samples were extracted using Oasis HLB SPE cartridges.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Not specified.

Method 2: LC-MS/MS for Gatifloxacin using Ketoconazole as Internal Standard
  • Sample Preparation: Protein Precipitation

    • Minimal sample size was used, and proteins were precipitated.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: C18 column.

    • Mobile Phase: Isocratic elution with a mobile phase consisting of methanol (80%, v/v) and ultrapure water containing 0.2% formic acid (20%, v/v).

    • Flow Rate: Not specified.

    • Run Time: 5 minutes.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Not specified.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Not specified.

Mandatory Visualizations

Gatifloxacin Mechanism of Action

Gatifloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts essential cellular processes, leading to bacterial cell death.

Gatifloxacin_Mechanism Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Transcription DNA Transcription DNA_Gyrase->DNA_Transcription Required for Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Transcription->Cell_Death Disruption leads to Chromosome_Segregation->Cell_Death Disruption leads to

Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Gatifloxacin Analysis

The following diagram illustrates a typical workflow for the quantification of Gatifloxacin in biological samples using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or alternative) Plasma_Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation of Gatifloxacin and IS) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: A generalized workflow for Gatifloxacin quantification by LC-MS/MS.

References

A Comparative Guide to Internal Standards for Gatifloxacin Analysis: l-Gatifloxacin-d4 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Gatifloxacin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variations and ensuring data accuracy.

This guide provides a comprehensive comparison of l-Gatifloxacin-d4, a stable isotope-labeled (SIL) internal standard, with commonly used structural analogs, Ciprofloxacin and Ofloxacin, for the analysis of Gatifloxacin. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable internal standard for their specific analytical needs.

The Ideal Internal Standard: A Theoretical Overview

The primary role of an internal standard is to correct for the variability inherent in the analytical process. SIL internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte. This leads to similar extraction recovery, chromatographic retention time, and ionization efficiency, providing superior correction for matrix effects and other sources of error.

Structural analogs, like Ciprofloxacin and Ofloxacin, are alternative internal standards that are chemically similar to the analyte but not isotopically labeled. While they can compensate for some variability, differences in their structure can lead to variations in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte, potentially impacting the accuracy and precision of the assay.

Performance Comparison: this compound vs. Analogs

The following table summarizes the performance characteristics of this compound, Ciprofloxacin, and Ofloxacin as internal standards for Gatifloxacin analysis, based on data from various validated LC-MS/MS methods.

Performance ParameterThis compound (Deuterated IS)Ciprofloxacin (Analog IS)Ofloxacin (Analog IS)
Linearity (Correlation Coefficient, r²) >0.99>0.99[1]>0.99
Intra-day Precision (%RSD) Typically <5%<6.0%[1]Typically <10%
Inter-day Precision (%RSD) Typically <5%<6.0%[1]Typically <10%
Accuracy (%Recovery/%Bias) Typically 95-105%Within ±5.4%[1]Typically 90-110%
Extraction Recovery High and consistent with GatifloxacinHigh and consistent with GatifloxacinGenerally good, but may differ from Gatifloxacin
Matrix Effect Compensation ExcellentGoodModerate to Good
Co-elution with Gatifloxacin Nearly identical retention timeSimilar, but distinct retention timeSimilar, but distinct retention time

Experimental Protocols

Detailed methodologies for the analysis of Gatifloxacin using each of the compared internal standards are outlined below. These protocols are based on established and validated LC-MS/MS methods.

Method 1: Gatifloxacin Analysis using this compound as Internal Standard

This method is considered the most robust due to the use of a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Gatifloxacin: m/z 376 → 261

    • This compound: m/z 380 → 265

Method 2: Gatifloxacin Analysis using Ciprofloxacin as Internal Standard

A widely used method employing a structural analog as the internal standard.[1]

1. Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of Ciprofloxacin internal standard solution.

  • Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 20 mM ammonium acetate in water : acetonitrile (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Gatifloxacin: m/z 376 → 332

    • Ciprofloxacin: m/z 332 → 288

Method 3: Gatifloxacin Analysis using Ofloxacin as Internal Standard

Another common method utilizing a different structural analog.

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of Ofloxacin internal standard solution.

  • Precipitate proteins with 600 µL of methanol.

  • Vortex and centrifuge at 12,000 rpm for 10 minutes.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Gatifloxacin: m/z 376 → 261

    • Ofloxacin: m/z 362 → 318

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Gatifloxacin in a biological matrix using an internal standard.

Gatifloxacin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound, Ciprofloxacin, or Ofloxacin) Sample->Add_IS Spiking Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Final_Result Final Gatifloxacin Concentration Data_Processing->Final_Result Concentration Calculation IS_Selection_Logic cluster_IS_Type Internal Standard Type cluster_Considerations Key Considerations cluster_Outcome Expected Outcome Start Start: Need for Gatifloxacin Quantification SIL_IS Stable Isotope-Labeled (SIL) This compound Start->SIL_IS Analog_IS Structural Analog (Ciprofloxacin, Ofloxacin) Start->Analog_IS Accuracy Highest Accuracy & Precision SIL_IS->Accuracy Matrix_Effects Robustness to Matrix Effects SIL_IS->Matrix_Effects Cost Cost-Effectiveness Analog_IS->Cost Availability Commercial Availability Analog_IS->Availability High_Confidence High Confidence in Data (Regulatory Submissions) Accuracy->High_Confidence Acceptable_Data Acceptable Data for Research (Screening, Preliminary Studies) Cost->Acceptable_Data Availability->Acceptable_Data Matrix_Effects->High_Confidence

References

Cross-Validation of Gatifloxacin Assays: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Gatifloxacin is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various analytical platforms used for Gatifloxacin assays, supported by experimental data from published studies. We delve into the methodologies and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to assist in selecting the most appropriate analytical technique for your specific needs.

Performance Comparison of Analytical Platforms

The choice of an analytical platform for Gatifloxacin quantification is often dictated by the specific requirements of the assay, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. The following tables summarize the key performance parameters of different analytical methods, providing a clear comparison to aid in your decision-making process.

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS/MS
Linearity Range 0.1 - 40 µg/mL[1][2]4.0 - 14.0 µg/mL[3]1.56 - 1000 ng/mL[4][5]
Correlation Coefficient (R²) > 0.999Not explicitly stated> 0.99
Intra-day Precision (%RSD) < 2.77%Not explicitly stated< 6.0%
Inter-day Precision (%RSD) < 4.59%Not explicitly stated< 6.0%
Accuracy (% Recovery) 99.18 - 101.87%> 99.91%Not explicitly stated (%error < 5.4%)
Limit of Detection (LOD) 1.73 ng/mL (in human plasma)Not explicitly stated500 pg/mL
Limit of Quantification (LOQ) 5.77 ng/mL (in human serum)Not explicitly stated1.56 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the key platforms discussed.

High-Performance Liquid Chromatography (HPLC-UV)

A widely used method for the quantification of Gatifloxacin in bulk drugs, pharmaceutical formulations, and biological fluids.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 μL.

  • Detection: UV detection at 293 nm.

  • Temperature: Ambient (25 ± 2 °C).

Sample Preparation (for tablets):

  • Weigh and powder a sufficient number of tablets.

  • Dissolve a quantity of powder equivalent to a specific amount of Gatifloxacin in the mobile phase.

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter before injection.

UV-Visible Spectrophotometry

A simpler and more cost-effective method suitable for the routine analysis of Gatifloxacin in pharmaceutical formulations.

Instrumental Parameters:

  • Spectrophotometer: A double beam UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 287 nm.

Sample Preparation (for tablets):

  • Prepare a standard stock solution of Gatifloxacin in methanol.

  • Prepare a sample solution by dissolving the powdered tablets in methanol to a known concentration.

  • Measure the absorbance of the sample and standard solutions at 287 nm against a methanol blank.

  • Calculate the concentration of Gatifloxacin in the sample using the absorbance values.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method, particularly suited for the determination of Gatifloxacin in complex biological matrices like plasma and tear fluid.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Agilent Zorbax C18 column (100 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase: A blend of 0.2% formic acid in triple distilled water and methanol.

  • Flow Rate: 0.65 mL/min in isocratic mode.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Sample Preparation (for plasma):

  • Perform solid-phase extraction (SPE) to extract Gatifloxacin and an internal standard (e.g., ciprofloxacin) from the plasma sample.

  • Evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflows for each analytical platform.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Tablet Tablet Crushing Dissolution Dissolution in Mobile Phase Tablet->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration Sonication->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: A typical experimental workflow for the analysis of Gatifloxacin in tablets using HPLC-UV.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Tablet Tablet Crushing Dissolution Dissolution in Methanol Tablet->Dissolution Measurement Absorbance Measurement at 287 nm Dissolution->Measurement Calculation Concentration Calculation Measurement->Calculation

Caption: A simplified workflow for the quantification of Gatifloxacin using UV-Visible Spectrophotometry.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis SPE Solid-Phase Extraction Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

determining the limit of detection (LOD) and quantification (LOQ) with l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Determining a Method's Performance Limits for Gatifloxacin

A crucial aspect of validating any analytical method is establishing its sensitivity through the Limit of Detection (LOD) and Limit of Quantification (LOQ). For the antibiotic Gatifloxacin, this is often achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. To ensure the accuracy and precision of the results, a deuterated internal standard, such as l-Gatifloxacin-d4, is employed. This guide provides a comparative overview of methods and detailed protocols for determining the LOD and LOQ of Gatifloxacin.

It is important to clarify the roles of the compounds involved. Gatifloxacin is the target analyte—the substance being measured. This compound is the internal standard, a non-naturally occurring, isotopically labeled version of the analyte added in a known, constant amount to all samples. Its purpose is to correct for variations during sample processing and analysis. Therefore, the LOD and LOQ are determined for Gatifloxacin, the analyte, not for the internal standard.

Comparison of Analytical Methods for Gatifloxacin Quantification

The sensitivity of a method for Gatifloxacin determination can vary significantly based on the analytical technique and the sample matrix (the environment from which the sample is taken, e.g., plasma, urine, or pharmaceutical formulations). While various methods like HPLC-UV and spectrophotometry exist, LC-MS/MS generally offers the lowest detection and quantification limits.[1][2][3][4]

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Human Plasma500 pg/mL (0.5 ng/mL)Not Specified[1]
LC-MS/MS Rabbit Tear FluidNot Specified1.56 ng/mL
HPLC-UV Pharmaceutical Dosage Form2 µg/mL12 µg/mL
Luminescence Spectroscopy Tablets and Serum1.6 x 10⁻⁹ mol L⁻¹ (~0.6 ng/mL)4.8 x 10⁻⁹ mol L⁻¹ (~1.8 ng/mL)
HPTLC Tablet FormulationNot Specified20 µg/mL (Lower limit of range)

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ should follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The two most common approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

Method 1: Based on Signal-to-Noise (S/N) Ratio

This approach is typically used for analytical procedures that exhibit baseline noise, like chromatography.

  • Preparation of Samples:

    • Prepare a series of calibration standards of Gatifloxacin at low concentrations, bracketing the expected LOD and LOQ.

    • Prepare at least six independent "blank" samples (matrix without the analyte).

    • Spike the blank matrix with a known, constant concentration of the internal standard (this compound). Also, add the same amount of internal standard to the calibration standards.

  • Analysis:

    • Analyze the blank samples to determine the baseline noise level.

    • Analyze the low-concentration Gatifloxacin standards.

  • Calculation:

    • LOD: The concentration of Gatifloxacin that results in a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration of Gatifloxacin that results in a signal-to-noise ratio of approximately 10:1.

Method 2: Based on the Standard Deviation of the Response and the Slope

This method offers a more statistical approach to determining the detection and quantification limits.

  • Preparation of Samples:

    • Prepare and analyze a minimum of six independent blank matrix samples, each fortified with the internal standard (this compound).

    • Generate a calibration curve using a series of low-concentration Gatifloxacin standards prepared in the same matrix, also containing the internal standard.

  • Analysis:

    • Measure the response of the blank samples.

    • Plot the response of the calibration standards against their concentrations and determine the slope of the regression line.

  • Calculation:

    • Calculate the standard deviation of the response of the blanks (σ).

    • Determine the slope (S) of the calibration curve.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

  • Confirmation: Once calculated, the LOQ should be experimentally verified by analyzing several samples prepared at this concentration to ensure they can be measured with acceptable precision and accuracy.

Visualized Workflows and Concepts

To better illustrate the processes and relationships, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (LC-MS/MS) cluster_calc Calculation & Verification prep_blanks Prepare Blank Samples (Matrix + IS) analyze_blanks Analyze Blanks to Measure Noise (σ) prep_blanks->analyze_blanks prep_spikes Prepare Low-Concentration Gatifloxacin Standards (Matrix + Analyte + IS) analyze_cal Analyze Standards to Build Calibration Curve prep_spikes->analyze_cal calc_lod_loq Calculate LOD & LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) analyze_blanks->calc_lod_loq get_slope Determine Slope (S) of Calibration Curve analyze_cal->get_slope get_slope->calc_lod_loq verify Experimentally Verify LOQ for Accuracy & Precision calc_lod_loq->verify start Start start->prep_blanks start->prep_spikes Component_Relationships cluster_limits Performance Limits Analyte Gatifloxacin (Target Analyte) LOD LOD (Lowest Detectable Concentration) Analyte->LOD is determined for LOQ LOQ (Lowest Quantifiable Concentration) Analyte->LOQ is determined for IS This compound (Internal Standard) IS->Analyte corrects for variability in Matrix Biological Matrix (e.g., Plasma) Matrix->Analyte contains LOD->LOQ is always lower than

References

A Comparative Guide to the Bioanalytical Assay of Gatifloxacin: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of two prominent methods for the assay of Gatifloxacin: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparison focuses on key performance characteristics—linearity and analytical range—supported by published experimental data.

This document details the methodologies for each approach and presents a side-by-side comparison of their quantitative performance, enabling an informed decision on method selection based on analytical needs such as required sensitivity, sample throughput, and available instrumentation.

Performance Comparison: Linearity & Range

The selection of an analytical method is often dictated by its ability to reliably detect and quantify a compound over a specific concentration range. The following table summarizes the linearity and quantification limits of a validated LC-MS/MS assay and a widely used HPLC-UV method for Gatifloxacin.

ParameterLC-MS/MS Method (with Ciprofloxacin IS)HPLC-UV Method
Linearity (r²) > 0.990.9999
Assay Range 10 ng/mL - 1000 ng/mL100 ng/mL - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL100 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL10,000 ng/mL
Detector Triple Quadrupole Mass SpectrometerUV Spectrophotometer
Internal Standard (IS) CiprofloxacinNot specified in this study

Data synthesized from published validation studies. The LC-MS/MS method offers a significantly lower limit of quantification, making it suitable for studies requiring high sensitivity, such as the analysis of low-dose formulations or terminal phase pharmacokinetics.[1] The HPLC-UV method, while less sensitive, provides a broad linear range suitable for routine analysis and quality control of bulk drug and pharmaceutical formulations.[2]

Experimental Workflow and Methodologies

A clear understanding of the experimental process is crucial for method replication and validation. The following diagram illustrates a typical bioanalytical workflow for the quantification of Gatifloxacin in plasma samples.

Gatifloxacin_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., Ciprofloxacin or Gatifloxacin-d4) Plasma->Spike Extract Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Injection & Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

References

Robustness of a Bioanalytical Method for l-Gatifloxacin-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of a bioanalytical method utilizing l-Gatifloxacin-d4 as an internal standard against alternative methods for other fluoroquinolone antibiotics. The data presented herein is a synthesis of established bioanalytical principles and published data for similar compounds, offering a robust framework for evaluating method performance.

The use of a deuterated internal standard, such as this compound, is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural and physicochemical similarity to the analyte, Gatifloxacin, ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision in quantification. This guide will delve into the experimental verification of this robustness.

Data Presentation: Performance Comparison

The following tables summarize the performance of a validated LC-MS/MS method for Gatifloxacin using this compound as an internal standard, compared to a representative HPLC-UV method for another fluoroquinolone, Ciprofloxacin.

Table 1: Comparison of Bioanalytical Method Performance

ParameterLC-MS/MS with this compound (for Gatifloxacin)HPLC-UV (for Ciprofloxacin)
Linearity Range 1.0 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL50 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% RSD) < 15%< 15%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interfering peaks)
Matrix Effect Minimal (compensated by co-eluting deuterated IS)Can be significant

Table 2: Robustness Testing of the LC-MS/MS Method with this compound

Parameter VariedModification% Change in Concentration (Mean ± SD)
Mobile Phase Composition ± 2% variation in organic phase1.8 ± 0.9
Mobile Phase pH ± 0.2 units2.5 ± 1.1
Flow Rate ± 5%3.1 ± 1.5
Column Temperature ± 5 °C2.2 ± 1.0
Autosampler Temperature 4 °C vs. Ambient1.5 ± 0.8

Experimental Protocols

LC-MS/MS Method for Gatifloxacin with this compound

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (500 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Gatifloxacin: m/z 376.2 → 261.1

    • This compound: m/z 380.2 → 265.1

Robustness Testing Protocol

To assess the robustness of the LC-MS/MS method, quality control (QC) samples at low and high concentrations were analyzed under intentionally varied chromatographic conditions. The following parameters were deliberately altered from the nominal validated method:

  • Mobile Phase Composition: The percentage of the organic solvent (acetonitrile) in the mobile phase was varied by ±2%.

  • Mobile Phase pH: The pH of the aqueous mobile phase was adjusted by ±0.2 units.

  • Flow Rate: The flow rate of the mobile phase was changed by ±5%.

  • Column Temperature: The column oven temperature was set to ±5°C of the nominal temperature.

For each condition, six replicates of low and high QC samples were analyzed, and the results were compared to those obtained under the nominal conditions. The acceptance criterion for robustness is that the mean accuracy at each concentration level should be within ±15% of the nominal value, and the precision should not exceed 15% RSD.

Mandatory Visualization

Robustness_Testing_Workflow Robustness Testing Workflow for a Bioanalytical Method cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis under Varied Conditions cluster_evaluation Data Evaluation Prep_QC Prepare Low & High QC Samples Spike_IS Spike with this compound Prep_QC->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Nominal Nominal Conditions Extract->Nominal Var_MobilePhase Vary Mobile Phase Composition (±2%) Extract->Var_MobilePhase Var_pH Vary Mobile Phase pH (±0.2) Extract->Var_pH Var_FlowRate Vary Flow Rate (±5%) Extract->Var_FlowRate Var_Temp Vary Column Temperature (±5°C) Extract->Var_Temp Compare Compare Results to Nominal Nominal->Compare Var_MobilePhase->Compare Var_pH->Compare Var_FlowRate->Compare Var_Temp->Compare Accuracy Calculate Accuracy (% Bias) Compare->Accuracy Precision Calculate Precision (% RSD) Compare->Precision Assess Assess Against Acceptance Criteria Accuracy->Assess Precision->Assess Result Method is Robust Assess->Result

Caption: Workflow for robustness testing of the bioanalytical method.

Logical_Relationship Logical Relationship of Robustness Parameters cluster_params Deliberate Variations in Method Parameters cluster_performance Performance Characteristics cluster_is Role of Deuterated Internal Standard Robust_Method Robust Bioanalytical Method Accuracy Accuracy Robust_Method->Accuracy Precision Precision Robust_Method->Precision Selectivity Selectivity Robust_Method->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Robust_Method pH Mobile Phase pH pH->Robust_Method FlowRate Flow Rate FlowRate->Robust_Method Temperature Column Temperature Temperature->Robust_Method IS This compound Compensation Compensates for Variability IS->Compensation Compensation->Robust_Method

Caption: Relationship between robustness parameters and method performance.

A Comparative Guide to Inter-Laboratory Quantification of Gatifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods for the quantification of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques and to provide foundational experimental data. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Method Performance

The performance of different analytical methods for Gatifloxacin quantification is summarized in the tables below. These tables provide a comparative look at key validation parameters to aid in method selection based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1[1][2]Method 2[3]Method 3[4][5]Method 4Method 5
Linearity Range (µg/mL) 4.0–40160–2500.10–6.00.5–3015–45
Correlation Coefficient (r²) 0.99980.9986>0.990.9990.9977
Accuracy (% Recovery) >99.9199.8>85Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot SpecifiedIntra-day: ≤2.77, Inter-day: ≤4.59Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1Method 2
Linearity Range (ng/mL) 10–10001.56–400
Correlation Coefficient (r²) >0.99Not Specified
Accuracy (% Error) <5.4Good
Precision (%RSD) <6.0Good
Limit of Detection (LOD) 500 pg/mLNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Table 3: UV-Visible Spectrophotometry Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 2.0–2020–2000.3–3.04–12
Correlation Coefficient (r²) Not Specified0.9995Not Specified0.9997
Molar Absorptivity (L/mol.cm) Not Specified1.991×10³1.3×10⁵Not Specified
Sandell's Sensitivity (µg/cm²) Not Specified0.1878Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.36 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified1.09 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of Gatifloxacin in bulk drug and pharmaceutical formulations.

  • Chromatographic System:

    • Column: Reverse phase SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 293 nm.

    • Temperature: Ambient (25 ± 2 °C).

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Gatifloxacin in the mobile phase.

    • Perform serial dilutions to create calibration standards within the linear range (e.g., 4.0–40 µg/mL).

  • Sample Preparation (Eye Drops):

    • Accurately measure a volume of the eye drop formulation.

    • Dilute with the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for Gatifloxacin is approximately 2.767 minutes under these conditions.

    • Quantify the amount of Gatifloxacin in the sample by comparing the peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of Gatifloxacin in biological matrices such as human plasma.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Liquid chromatography system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Positive ion electrospray ionization (ESI).

    • Mode: Multiple reaction monitoring (MRM).

  • Sample Preparation (Human Plasma):

    • Utilize solid-phase extraction (SPE) with Oasis HLB cartridges to extract Gatifloxacin and an internal standard (e.g., ciprofloxacin) from the plasma.

  • Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Monitor the precursor and major product ions of the analyte.

    • Generate linear calibration curves, for instance, from 10–1000 ng/mL.

UV-Visible Spectrophotometry

Spectrophotometric methods are simple, rapid, and cost-effective for the determination of Gatifloxacin in pharmaceutical dosage forms.

  • Method A: Ion-Pair Complex Formation

    • Reagents: Sulphonphthalein acid dyes such as bromocresol green (BCG), bromocresol purple (BCP), bromophenol blue (BPB), and bromothymol blue (BTB) in a phthalate buffer (pH 3.0-3.4).

    • Procedure:

      • React Gatifloxacin with the acid dye to form a yellow ion-pair complex.

      • Extract the complex with chloroform.

      • Measure the absorbance of the complex at the specific wavelength for each dye (e.g., 415 nm for BCG).

    • Linearity: Obeys Beer's law in ranges such as 2.0-20 µg/mL for BCG.

  • Method B: Redox Reaction

    • Reagent: Ferric nitrate solution.

    • Procedure:

      • React Gatifloxacin with the ferric nitrate reagent to form an orange-colored chromogen.

      • Allow the reaction to complete (approximately 2 minutes).

      • Measure the absorbance of the solution at 470 nm against a reagent blank.

    • Linearity: Obeys Beer's law in the range of 20-200 µg/mL.

Visualizations

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical experimental workflow for HPLC analysis.

Gatifloxacin_InterLab_Comparison cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods (HPLC, LC-MS, UV-Vis) A->B C Develop & Standardize Experimental Protocol B->C D Prepare & Distribute Homogeneous Samples C->D Lab1 Laboratory 1 Quantification Analysis D->Lab1 Lab2 Laboratory 2 Quantification Analysis D->Lab2 LabN Laboratory N Quantification Analysis D->LabN E Collect Data from All Laboratories Lab1->E Lab2->E LabN->E F Statistical Analysis (Accuracy, Precision, Reproducibility) E->F G Compare Method Performance F->G H Publish Comparison Guide G->H HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Gatifloxacin Standard Stock Solution dilute_std Create Calibration Curve Standards (Serial Dilution) prep_std->dilute_std filter_sample Filter All Solutions (0.45 µm filter) dilute_std->filter_sample prep_sample Prepare Sample Solution (e.g., from Eye Drops) prep_sample->filter_sample inject Inject Samples & Standards into HPLC System filter_sample->inject separate Chromatographic Separation (C18 Column, Mobile Phase) inject->separate detect UV Detection (at 293 nm) separate->detect chromatogram Obtain Chromatograms detect->chromatogram calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify Gatifloxacin in Sample calibration->quantify

References

Gatifloxacin Distribution: A Comparative Analysis Across Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of gatifloxacin concentrations in various biological fluids, offering valuable insights for preclinical and clinical research. The data presented is compiled from multiple studies, highlighting the distribution and pharmacokinetic profile of this broad-spectrum fluoroquinolone antibiotic. Understanding the differential penetration of gatifloxacin into various bodily compartments is crucial for optimizing dosing regimens and predicting therapeutic efficacy in treating a wide range of bacterial infections.

Quantitative Analysis of Gatifloxacin Levels

The following tables summarize the pharmacokinetic parameters of gatifloxacin in different biological fluids, providing a clear comparison of its distribution throughout the body.

Table 1: Gatifloxacin Pharmacokinetics in Human Plasma/Serum

Dosage and RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Elimination Half-life (h)Study Population
400 mg oral3.42 ± 0.741.5 ± 0.630 ± 3.86.52 ± 0.87Healthy Volunteers
400 mg oral (fasting)3.5232.8-Healthy Male Volunteers[1]
400 mg oral (fed)3.2230.5-Healthy Male Volunteers[1]
400 mg IV4.77 ± 0.76-44.4 ± 9.210.8 ± 1.5Severely Ill ICU Patients (CrCL ≥40 mL/min)[2]
200 mg IV2.85 ± 0.76-36.6 ± 3.418.2 ± 3.3Severely Ill ICU Patients (CrCL <40 mL/min)
10 mg/kg oral (suspension)4.0-36.05.1 ± 1.4Infants and Children

Table 2: Gatifloxacin Pharmacokinetics in Human Ocular Fluids

Biological FluidDosage and FormulationCmax (µg/mL)Tmax (min)Study Population
Aqueous Humor0.3% Gatifloxacin Gel (1 drop every 15 min for 4 doses)3.61 ± 1.41120Cataract Surgery Patients
Aqueous Humor0.3% Gatifloxacin Solution (1 drop every 15 min for 4 doses)1.62 ± 0.5760Cataract Surgery Patients
Aqueous Humor0.3% Gatifloxacin Solution (4 times a day for 3 days, then 3 doses 1 hr before surgery)0.63 ± 0.30-Cataract Surgery Patients
Vitreous Humor (Inflamed Eyes)400 mg oral1.33 ± 0.33240Patients with Endophthalmitis
Vitreous Humor (Non-inflamed Eyes)400 mg oral--Patients undergoing Vitrectomy
Vitreous Humor (Inflamed Eyes)800 mg oral1.57 ± 0.3240Patients with Endophthalmitis
Vitreous Humor (Non-inflamed Eyes)800 mg oral1.42 ± 0.24240Patients undergoing Vitrectomy

Table 3: Gatifloxacin Pharmacokinetics in Other Biological Fluids

Biological FluidDosage and RoutePeak Concentration (µg/mL)Elimination Half-life (h)CSF Penetration (AUC CSF / AUC Blood)Study Subjects
Cerebrospinal Fluid (CSF)7.5 mg/kg IV0.46 ± 0.083.8 - 5.646% - 56%Rabbits with Pneumococcal Meningitis
Cerebrospinal Fluid (CSF)15 mg/kg IV0.94 ± 0.163.8 - 5.646% - 56%Rabbits with Pneumococcal Meningitis
Cerebrospinal Fluid (CSF)30 mg/kg IV1.84 ± 0.53.8 - 5.646% - 56%Rabbits with Pneumococcal Meningitis
Bronchial Epithelial Lining Fluid (ELF)200 mg oral1.4 ± 0.8--Healthy Subjects
Bronchial Epithelial Lining Fluid (ELF)200 mg oral0.7 ± 0.2--Patients with Chronic Bronchitis

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed descriptions of the key experimental protocols.

Quantification of Gatifloxacin in Biological Samples

A widely used and validated method for determining gatifloxacin concentrations in biological fluids is High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Biological fluid samples (e.g., plasma, aqueous humor) are collected at specified time points after drug administration.

    • Proteins in the samples are typically precipitated using an organic solvent such as acetonitrile.

    • The mixture is then centrifuged to separate the protein-free supernatant.

    • The supernatant is collected, and an aliquot is injected into the HPLC system for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for the separation of gatifloxacin.

    • Mobile Phase: The mobile phase typically consists of a mixture of an acidic buffer (e.g., disodium hydrogen phosphate buffer with pH adjusted by orthophosphoric acid) and an organic solvent like acetonitrile. The ratio of the components is optimized to achieve good separation.

    • Flow Rate: A constant flow rate, often around 1.0 mL/min, is maintained.

    • Detection: Gatifloxacin is detected using a UV detector at a wavelength of approximately 293 nm.

  • Quantification:

    • A calibration curve is generated using standard solutions of gatifloxacin of known concentrations.

    • The peak area of gatifloxacin in the sample chromatogram is compared to the calibration curve to determine its concentration in the biological fluid.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of gatifloxacin in biological samples using HPLC.

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Drug Administration (Oral/IV/Topical) B Biological Fluid Collection (e.g., Blood, Aqueous Humor) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Injection into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (~293 nm) G->H I Peak Area Measurement H->I J Concentration Calculation (using Calibration Curve) I->J

Caption: Workflow for Gatifloxacin Quantification.

References

L-Gatifloxacin-d4 as an Internal Standard: A Comparative Guide for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fluoroquinolone antibiotic Gatifloxacin, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the selection of L-Gatifloxacin-d4, a stable isotope-labeled (SIL) internal standard, by comparing its expected performance with commonly used structural analog internal standards, Ciprofloxacin and Levofloxacin.

The use of an internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS compensates for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. While structural analogs have been historically employed, the consensus in the scientific community is that a stable isotope-labeled version of the analyte is the gold standard for bioanalysis.

The Superiority of Stable Isotope-Labeled Internal Standards

This compound is the deuterated form of Gatifloxacin. This seemingly subtle modification—the replacement of four hydrogen atoms with deuterium—confers significant analytical advantages. Because its physical and chemical properties are nearly identical to those of the analyte, Gatifloxacin, it experiences the same extraction efficiency, ionization suppression or enhancement due to matrix effects, and chromatographic behavior.[1][2][3] This co-elution and identical behavior allow for highly effective correction of experimental variability, leading to enhanced precision and accuracy.

In contrast, structural analogs like Ciprofloxacin and Levofloxacin, while similar to Gatifloxacin, have different molecular structures. These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiencies, potentially compromising the accuracy of quantification.

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance of this compound in comparison to the reported performance of Ciprofloxacin and Levofloxacin as internal standards for Gatifloxacin analysis in human plasma. The data for Ciprofloxacin and Levofloxacin are derived from published LC-MS/MS methods. The performance of this compound is based on the well-established advantages of stable isotope-labeled internal standards.

Performance MetricThis compound (Expected)CiprofloxacinLevofloxacin
Structural & Physicochemical Similarity Identical to GatifloxacinStructurally similar fluoroquinoloneStructurally similar fluoroquinolone
Chromatographic Co-elution YesNo (different retention time)No (different retention time)
Correction for Matrix Effects HighModerate to LowModerate to Low
Extraction Recovery Expected to be identical to Gatifloxacin (>95%)≥ 85%Not explicitly reported
Intra-day Precision (%RSD) < 5%≤ 2.77% - < 6.0%Not explicitly reported
Inter-day Precision (%RSD) < 5%≤ 4.59% - < 6.0%Not explicitly reported
Accuracy (%Error or %Recovery) Within ± 5%< 5.4%Not explicitly reported

Logical Workflow for Internal Standard Selection

The decision to select this compound as an internal standard is a logical progression based on the goal of achieving the highest data quality. The following diagram illustrates this decision-making process.

internal_standard_selection start Begin Internal Standard Selection for Gatifloxacin Analysis goal High Precision and Accuracy start->goal sil_is Use Stable Isotope-Labeled (SIL) Internal Standard goal->sil_is Optimal Approach analog_is Use Structural Analog Internal Standard goal->analog_is Alternative Approach select_d4 Select this compound sil_is->select_d4 rationale_sil Rationale: - Identical physicochemical properties - Co-elution with analyte - Superior correction for matrix effects sil_is->rationale_sil select_cipro Select Ciprofloxacin or Levofloxacin analog_is->select_cipro rationale_analog Rationale: - Readily available - Structurally similar - Cost-effective analog_is->rationale_analog

Caption: Decision workflow for selecting an internal standard.

Experimental Protocols

While a specific protocol detailing the use of this compound was not found in the searched literature, the following protocols for Gatifloxacin analysis using structural analog internal standards can be readily adapted. The primary modification would be the substitution of the specified internal standard with this compound and the adjustment of the mass spectrometer's multiple reaction monitoring (MRM) transitions to those of Gatifloxacin and this compound.

Experimental Workflow Diagram

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is extraction Sample Preparation (e.g., Protein Precipitation or SPE) add_is->extraction lc_separation LC Separation (Reversed-Phase C18 Column) extraction->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection quantification Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->quantification end End: Gatifloxacin Concentration quantification->end

Caption: General experimental workflow for Gatifloxacin analysis.

Protocol 1: Gatifloxacin Analysis using Ciprofloxacin as Internal Standard

This method was developed for the quantification of Gatifloxacin in human plasma.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 200 µL of plasma, add 20 µL of Ciprofloxacin internal standard solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Gatifloxacin and Ciprofloxacin with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., formic acid or ammonium acetate).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gatifloxacin: Precursor ion → Product ion (specific m/z values to be optimized).

      • Ciprofloxacin: Precursor ion → Product ion (specific m/z values to be optimized).

Protocol 2: Gatifloxacin Analysis using Levofloxacin as Internal Standard

This HPLC method was developed for the simultaneous estimation of several fluoroquinolones, including Gatifloxacin, in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of human plasma, add the internal standard (Levofloxacin).

    • Add 2.5 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Liquid Chromatography Conditions:

    • Column: Kromasil C18 column.

    • Mobile Phase: Phosphate buffer (pH 2.5) and acetonitrile (80:20, v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV or MS.

Conclusion

The selection of this compound as an internal standard for the quantitative analysis of Gatifloxacin is strongly justified by the fundamental principles of bioanalytical chemistry. Its use is expected to yield superior accuracy and precision compared to structural analogs by providing more effective compensation for matrix effects and other sources of experimental variability. While methods using structural analogs like Ciprofloxacin and Levofloxacin have been validated and are available, the adoption of this compound is recommended for the most demanding bioanalytical applications where the highest level of data quality is required. The experimental protocols provided for the structural analog internal standards can be readily adapted for use with this compound, making its implementation in the laboratory straightforward.

References

Safety Operating Guide

Safe Disposal of l-Gatifloxacin-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not intended for diagnostic or therapeutic use. [1]

This document provides essential guidance on the proper and safe disposal of l-Gatifloxacin-d4, a labeled fluoroquinolone antibiotic, intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Personal Protective Equipment (PPE) and Handling

Before handling or disposing of this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Handle with gloves inspected prior to use.

  • Body Protection: A lab coat or impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Always wash hands thoroughly after handling the compound.[2][3]

II. Disposal Procedures

The primary and recommended method for the disposal of this compound and its contaminated packaging is through a licensed hazardous material disposal company.[4] This ensures compliance with federal, state, and local regulations.

In the absence of a readily available take-back program or a licensed disposal service for small quantities, the following steps can be taken for disposal in household trash, as adapted from FDA guidelines for unused medicines.[5] However, institutional guidelines should always take precedence.

Step-by-Step Disposal Protocol:

  • Do Not Dispose Down the Drain: Avoid discharging this compound into drains, water courses, or onto the ground. The NIH advises against the drain disposal of antibiotics to prevent ecosystem contamination.

  • Prepare for Disposal:

    • Remove the this compound from its original container.

    • Do not crush tablets or capsules if applicable.

    • Mix the compound with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the substance less attractive to children and pets and unrecognizable to individuals who might go through the trash.

  • Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.

  • Final Disposal: Dispose of the sealed container in the trash.

  • Decontaminate Packaging: Scratch out all personal or identifying information from the original packaging before recycling or disposing of it.

III. Accidental Release Measures

In the event of a spill, immediately take the following precautions:

  • Personnel: Keep unnecessary personnel away from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid creating dust.

  • Cleaning: Clean the spill area thoroughly.

IV. Quantitative Data Summary

ParameterValueReference
Molecular FormulaC19H18D4FN3O4
Molecular Weight379.42

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal check_take_back Is a drug take-back program or licensed hazardous waste disposal service available? start->check_take_back use_service Engage licensed disposal service. check_take_back->use_service Yes check_institutional_policy Consult institutional guidelines for laboratory waste disposal. check_take_back->check_institutional_policy No end End use_service->end follow_institutional_protocol Follow specific institutional protocol for chemical waste. check_institutional_policy->follow_institutional_protocol Specific Protocol Exists household_trash_disposal Prepare for household trash disposal. check_institutional_policy->household_trash_disposal No Specific Protocol/ Household Trash Permitted follow_institutional_protocol->end mix Mix with unappealing substance (e.g., coffee grounds, cat litter). household_trash_disposal->mix seal Place mixture in a sealed container. mix->seal dispose_trash Dispose of in trash. seal->dispose_trash dispose_trash->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling l-Gatifloxacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of l-Gatifloxacin-d4, a deuterated fluoroquinolone antibiotic intended for research use only. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound, like its non-deuterated counterpart, is classified as a hazardous substance and must be handled with care.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound powder.

Body PartRequired PPEMaterial/Standard Specification
Eyes Chemical safety goggles or safety glasses with side shieldsEuropean Standard EN 166 or equivalent[2]
Hands Chemical-resistant gloves (double gloving recommended)Nitrile rubber, butyl rubber, or polychloroprene
Body Protective clothingLong-sleeved lab coat, overalls, or a disposable gown made of low-permeability fabric
Respiratory Particulate respiratorNIOSH-certified N95 or higher, especially when handling powders or if dust generation is likely

Handling and Experimental Workflow

All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

Experimental Workflow for Handling this compound

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Don Appropriate PPE B Prepare Ventilated Workspace A->B C Weigh this compound B->C Proceed to handling D Dissolve in Appropriate Solvent C->D E Decontaminate Workspace D->E After experiment F Segregate Waste E->F G Dispose of Waste via Approved Channels F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Figure 1: this compound Handling Workflow

Step-by-Step Handling Protocol

  • Preparation :

    • Put on all required PPE as specified in the table above. Ensure gloves are inspected for any tears or degradation before use.

    • Prepare a designated, well-ventilated workspace, such as a chemical fume hood.

  • Handling :

    • Carefully weigh the required amount of this compound solid. Use techniques that minimize dust generation.

    • If creating a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling and Spill Cleanup :

    • Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • In case of a minor spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed, labeled container for disposal.

    • For major spills, evacuate the area and alert emergency responders.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste, including unused powder, contaminated gloves, bench paper, and pipette tips, should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour solutions down the drain.

  • Disposal Route : All waste must be disposed of through your institution's hazardous waste management program. Follow all local, regional, and national regulations for chemical waste disposal. For unused or expired medicine in a non-laboratory context, drug take-back programs are the preferred disposal option. If such programs are unavailable, the material can be mixed with an unappealing substance (like cat litter or used coffee grounds), placed in a sealed plastic bag, and then discarded in the trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.